molecular formula C12H15ClN2O2 B13510952 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid

Cat. No.: B13510952
M. Wt: 254.71 g/mol
InChI Key: CCLJZUGOTPKXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-piperazin-1-ylacetic acid

InChI

InChI=1S/C12H15ClN2O2/c13-10-3-1-2-9(8-10)11(12(16)17)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2,(H,16,17)

InChI Key

CCLJZUGOTPKXCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Renaissance of Piperazine Scaffolds: Advanced Synthesis and Biological Activity of Novel Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperazine ring remains a "privileged scaffold." Its ubiquitous presence in FDA-approved drugs is not coincidental; the structural geometry, basicity, and hydrogen-bonding capacity of piperazine make it an ideal linker and pharmacophore. This technical guide explores the rational design, advanced synthetic methodologies, and biological evaluation of novel piperazine derivatives, providing researchers with actionable, self-validating protocols and mechanistic insights into their antimicrobial, antiviral, and anticancer activities.

Structural Rationale: The Pharmacophoric Power of Piperazine

The selection of piperazine as a core scaffold is driven by precise physicochemical causality. The six-membered heterocycle exists predominantly in a chair conformation, which dictates a specific spatial orientation for substituents attached to its nitrogen atoms.

Crucially, the two secondary amine nitrogens possess distinct pKa values (approximately 9.8 and 5.7). At physiological pH (7.4), the piperazine ring is typically mono-protonated. This cationic state enhances aqueous solubility and facilitates critical electrostatic interactions with anionic residues within target receptor pockets (e.g., the hinge region of kinases or the transmembrane domains of G-protein coupled receptors). Furthermore, the symmetry of the molecule allows for orthogonal protection strategies, enabling the regioselective synthesis of unsymmetrical 1,4-disubstituted derivatives [1].

Advanced Synthetic Methodologies

The synthesis of novel piperazine derivatives often relies on a fragment-assembly strategy combined with bioisosteric replacement. For example, replacing a piperidine ring with a piperazine ring can dramatically alter the pharmacokinetic profile of a drug candidate while maintaining target affinity [1].

Regioselective Derivatization Strategy

To prevent unwanted di-alkylation, the synthesis typically begins with the mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O). The resulting mono-Boc piperazine can then undergo reductive amination or acylation, followed by acidic cleavage of the Boc group.

SynthesisWorkflow A Piperazine Core B Mono-N-Boc Protection (Boc2O, NaOH) A->B C Reductive Amination (Alkyl/Aryl Halides) B->C Pathway I D N-Acylation (Acyl Chlorides) B->D Pathway II E Deprotection (Acidic Cleavage) C->E D->E F Novel Piperazine Derivatives E->F Purification

Workflow for the regioselective synthesis of novel piperazine derivatives.

Protocol 1: Regioselective Mono-N-Alkylation via Reductive Amination

This protocol utilizes sodium cyanoborohydride (NaCNBH₃), a mild reducing agent that selectively reduces the intermediate iminium ion without affecting aldehydes or ketones at neutral to slightly acidic pH.

Reagents: Mono-Boc piperazine, target aldehyde/ketone, NaCNBH₃, methanol, 1N HCl. Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of mono-Boc piperazine and 1.2 eq of the target carbonyl compound in methanol. Stir at room temperature for 30 minutes to allow the iminium intermediate to form.

  • pH Adjustment (Critical Step): Adjust the pH of the solution to 6.0–6.5 using dropwise addition of 1N HCl. Causality: The slightly acidic environment protonates the carbonyl oxygen, accelerating iminium formation, but must not be too acidic to avoid degrading the NaCNBH₃.

  • Reduction: Add 1.5 eq of NaCNBH₃ portion-wise to the stirred solution. Maintain the reaction at room temperature for 12–18 hours.

  • Quenching & Extraction: Quench the reaction with saturated NaHCO₃ to neutralize the acid and decompose excess reducing agent. Extract the aqueous layer three times with dichloromethane (DCM).

  • Deprotection (Self-Validating Step): Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours. The successful removal of the Boc group is validated by a shift in the retention factor (Rf) on TLC (using a ninhydrin stain, which will turn deep purple in the presence of the newly liberated secondary amine).

Biological Activity Landscapes

Antimicrobial and Antifungal Efficacy

Piperazine derivatives have shown profound efficacy against resistant microbial strains. Recent studies have synthesized azole-piperazine congeners, utilizing the core structures of ketoconazole and itraconazole. Interestingly, structure-activity relationship (SAR) data indicates that piperazine derivatives containing an imidazole moiety possess significantly better antibacterial and antifungal activity than those comprising a triazole moiety [2]. Furthermore, phenothiazine-piperazine hybrids have demonstrated potent antitubercular activity against Mycobacterium tuberculosis (H37Rv strain) [3].

Antiviral Activity (CCR5 Antagonism)

In HIV research, piperazine derivatives are utilized as CCR5 antagonists. By binding to the allosteric pocket of the CCR5 co-receptor on host CD4+ T cells, these compounds induce a conformational change that prevents the viral gp120 protein from binding, thereby inhibiting viral fusion and entry [1].

Anticancer Mechanisms: Kinase Inhibition

In oncology, piperazine derivatives are frequently designed as ATP-competitive inhibitors targeting the PI3K/Akt/mTOR signaling pathway. The piperazine nitrogen acts as a crucial hydrogen bond acceptor with the hinge region of the kinase, effectively shutting down pro-survival signals and triggering caspase-dependent apoptosis.

PathwayInhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT Akt (PKB) PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Apoptosis Caspase-Dependent Apoptosis AKT->Apoptosis Inhibition Triggers Proliferation Tumor Proliferation mTOR->Proliferation Promotes Drug Piperazine Derivative Drug->PI3K Inhibits Drug->AKT Inhibits

Mechanism of PI3K/Akt/mTOR pathway inhibition by anticancer piperazine derivatives.

Quantitative Data Summary

The following table synthesizes the biological efficacy of recently developed piperazine derivatives across various therapeutic targets:

Compound ClassTarget / PathogenKey DerivativeEfficacy MetricReference
Azole-Piperazine (Imidazole) P. aeruginosa, C. albicansITZ-1 / KTZ-1Significant Zone of InhibitionSadalge et al. [2]
Phenothiazine-Piperazine M. tuberculosis (H37Rv)Compound VMIC = 1 µg/mLAmani [3]
Piperazine-Carboxamide CCR5 (HIV-1 Entry)Compound 23hIC₅₀ = 6.29 µM (Fusion)Liu et al. [1]
Piperazine-Carboxamide HIV-1 VirusCompound 23hIC₅₀ = 0.44 µM (Antiviral)Liu et al. [1]

In Vitro Evaluation Protocols

To validate the biological activity of synthesized piperazine derivatives, high-throughput cytotoxicity screening is mandatory. The MTT assay provides a self-validating readout of cellular metabolic activity.

Protocol 2: High-Throughput MTT Cytotoxicity Assay

Objective: Determine the IC₅₀ value of novel piperazine derivatives. Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HEK 293 for toxicity profiling, or specific cancer lines) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in DMSO (ensure final DMSO concentration in the well does not exceed 0.5% to prevent solvent-induced toxicity). Add the treatments to the wells. Control Setup: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the formazan. Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Conclusion

The piperazine scaffold remains a cornerstone of drug discovery. By leveraging advanced regioselective synthesis, fragment-assembly, and bioisosteric replacement, researchers can rapidly generate libraries of novel derivatives. As demonstrated by their profound efficacy as CCR5 antagonists[1], antimicrobial agents [2], and antitubercular compounds [3], the modularity of piperazine allows for precise tuning of pharmacokinetics and target affinity, ensuring its continued relevance in next-generation therapeutics.

References

  • Liu T, Weng Z, Dong X, Chen L, Ma L, Cen S, et al. (2013) Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE 8(1): e53636. Available at:[Link]

  • Sadalge PR, Karnawadi V, Roy LD, Prabu M, Krishnamurthy G, Gour P, Arland SE, Kumar J. (2023) Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science 13(04): 053-069. Available at:[Link]

  • Amani AM. (2015) Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine. Drug Research 65(01): 5-8. Available at:[Link]

physicochemical properties of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph | Version 1.0

Executive Summary

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid is a specialized non-proteinogenic amino acid (NPAA) scaffold used primarily in the synthesis of peptidomimetics and pharmaceutical intermediates. Structurally, it belongs to the class of


-substituted phenylglycines , distinguished by a piperazine ring fused to the chiral 

-carbon.

This compound serves as a critical "chiral switch" and linker in drug discovery, particularly for G-protein coupled receptor (GPCR) ligands (e.g., antihistamines, neurokinin antagonists) and protease inhibitors where the rigidity of the piperazine ring restricts conformational freedom, enhancing binding selectivity.

Key Technical Specifications:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 254.71 g/mol

  • Core Character: Amphoteric Zwitterion

  • Primary Application: Building block for combinatorial library synthesis via Petasis or Ugi multicomponent reactions.

Structural Disambiguation (Critical Safety Note)

In pharmaceutical nomenclature, two isomers share similar descriptors. It is vital to distinguish the Target Molecule (


-Isomer)  from the common N-Aryl Isomer .
FeatureTarget Molecule (

-Isomer)
Common Isomer (N-Aryl)
IUPAC Name 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid
Connectivity Phenyl and Piperazine attached to the same

-carbon.[1]
Phenyl attached to Piperazine Nitrogen; Acetic acid on the other Nitrogen.[1]
Chemical Class

-Amino Acid (Phenylglycine derivative)
N-Aryl Piperazine / Glycine derivative
CAS Registry Research Scale (e.g., 930306-26-6 analog)103182-06-5
Reactivity Chiral center prone to racemization; Zwitterionic.Achiral (usually); Stable secondary amine.

This guide focuses exclusively on the


-Isomer (Phenylglycine derivative). 

Physicochemical Profile

Ionization and Speciation

The molecule possesses three ionizable centers, creating a complex pH-dependent charge profile. It exists primarily as a zwitterion at physiological pH.

Ionizable GroupPredicted pKaStructural Influence
Carboxylic Acid (

-COOH)
1.8 – 2.2 Significantly acidified by the electron-withdrawing 3-chlorophenyl ring and the adjacent ammonium center (inductive effect).

-Nitrogen (Piperazine N1)
5.5 – 6.5 Basicity is suppressed compared to free piperazine due to steric hindrance and the electron-withdrawing nature of the

-carboxyl/phenyl group.
Distal Nitrogen (Piperazine N4) 9.2 – 9.8 Retains the high basicity typical of a secondary cyclic amine. This is the primary protonation site at neutral pH.

Isoelectric Point (pI): Estimated at pH 7.4 – 7.8 , making the molecule neutral but highly polar in biological media.

Lipophilicity and Solubility
  • LogP (Octanol/Water): Predicted to be 0.8 – 1.2 (Neutral form).

  • LogD (pH 7.4): -1.5 to -0.5 . The zwitterionic nature at physiological pH drastically reduces membrane permeability compared to the uncharged state, suggesting the need for esterification (prodrug strategy) for oral bioavailability.

  • Solubility Profile:

    • pH < 2: High (Cationic species).

    • pH 6–8: Minimum solubility (Zwitterionic precipitation point).

    • pH > 10: High (Anionic species).

Speciation Diagram

The following diagram illustrates the protonation states across the pH scale.

Speciation Dication Dication (+2) (pH < 2) COOH, NH+(α), NH+(distal) Monocation Monocation (+1) (pH 2-5) COO-, NH+(α), NH+(distal) Dication->Monocation pKa1 ~2.0 (COOH Deprotonation) Zwitterion Zwitterion (0) (pH 5-9) COO-, N(α), NH+(distal) Monocation->Zwitterion pKa2 ~6.0 (α-NH+ Deprotonation) Anion Anion (-1) (pH > 10) COO-, N(α), N(distal) Zwitterion->Anion pKa3 ~9.5 (Distal NH+ Deprotonation)

Figure 1: Predicted pH-dependent speciation pathway. The stable zwitterion dominates at physiological pH.

Synthetic Architecture

For research and scale-up, two primary methodologies are employed. The Petasis Borono-Mannich reaction is superior for preserving chirality and avoiding toxic reagents, while the Nucleophilic Substitution is a classical robust route.

Method A: Petasis Borono-Mannich (Recommended)

This multicomponent reaction (MCR) allows for the direct assembly of the scaffold in a single step using "green" chemistry principles.

  • Reaction Type: 3-Component Condensation.[2]

  • Reagents:

    • Amine: Piperazine (1.0 eq).

    • Carbonyl: Glyoxylic Acid Monohydrate (1.0 eq).

    • Organoboron: 3-Chlorophenylboronic acid (1.0 eq).

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

  • Conditions: Room temperature, 24–48 hours.

  • Mechanism: Formation of an iminium ion between piperazine and glyoxylic acid, followed by the nucleophilic addition of the aryl group from the boronate species.

Method B: Classical Nucleophilic Substitution

Used when boronic acids are unavailable or for specific bulk scale-up where racemic product is acceptable.

  • Precursor Synthesis: Bromination of 3-chlorophenylacetic acid to form

    
    -bromo-3-chlorophenylacetic acid .
    
  • Alkylation: Reaction of the

    
    -bromo acid with excess piperazine (to prevent bis-alkylation).
    
    • Note: This method often leads to racemization via the

      
       pathway or enolization.
      
Synthesis Workflow Diagram

Synthesis Glyoxylic Glyoxylic Acid (CHO-COOH) Iminium Intermediate: Iminium Ion Glyoxylic->Iminium Condensation (-H2O) Piperazine Piperazine (Secondary Amine) Piperazine->Iminium Condensation (-H2O) Boronic 3-Chlorophenyl- boronic Acid Boronate Intermediate: 'Ate' Complex Boronic->Boronate Coordination Iminium->Boronate Coordination Product TARGET MOLECULE 2-(3-Cl-Ph)-2-(piperazin-1-yl) acetic acid Boronate->Product C-C Bond Formation (Irreversible)

Figure 2: The Petasis Borono-Mannich route offers a convergent, atom-economical synthesis.

Experimental Protocols

Protocol 1: Petasis Synthesis (Laboratory Scale)

Objective: Synthesis of 500 mg of target compound.

  • Preparation: In a 25 mL round-bottom flask, dissolve Glyoxylic acid monohydrate (92 mg, 1.0 mmol) in 5 mL of Dichloromethane (DCM).

  • Amine Addition: Add Piperazine (86 mg, 1.0 mmol) in one portion. The solution may become slightly cloudy as the iminium salt forms. Stir for 30 minutes at 25°C.

  • Boronic Acid Addition: Add 3-Chlorophenylboronic acid (156 mg, 1.0 mmol).

  • Reaction: Seal the flask and stir vigorously at room temperature for 48 hours. The reaction is heterogeneous initially but may solubilize as the product forms.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in minimal Ethanol.

    • Precipitate the zwitterionic product by adding Diethyl Ether dropwise.

    • Filter the white solid and wash with cold Ether.

  • Purification: Recrystallization from Water/Ethanol (1:1) if necessary.

Protocol 2: Analytical Verification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 220 nm (Amide/Carboxyl) and 254 nm (Phenyl).

  • Retention Logic: The compound is polar. Expect early elution (approx. 2–4 min) unless ion-pairing agents are used.

References

  • Petasis, N. A., & Akritopoulou, I. (1993).[2] The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters, 34(4), 583–586. Link

  • Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono-Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6169–6193. Link

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[4] Link

  • PubChem. (2025). Compound Summary: 2-piperazin-1-ylacetic acid (Analogous Structure Data). National Library of Medicine. Link

Sources

Spectroscopic Analysis of Piperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Pharmacophore

Piperazine (


) is a saturated six-membered heterocyclic alkane containing two nitrogen atoms at positions 1 and 4.[1][2] It serves as a privileged scaffold in medicinal chemistry, forming the core of antidepressants (e.g., trazodone), antihistamines (e.g., cetirizine), and antipsychotics (e.g., olanzapine).

For the drug development scientist, characterizing piperazine derivatives presents unique challenges due to conformational fluxionality (chair-boat interconversion) and nitrogen inversion . This guide provides a rigorous spectroscopic framework for structurally validating these compounds.

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy provides the first line of structural confirmation, particularly for identifying the salt forms (hydrochlorides) versus free bases common in piperazine drugs.[3]

Characteristic Absorption Bands

The piperazine ring exhibits distinct "fingerprint" vibrations. The absence of the N-H stretch is a critical indicator of


-disubstitution.
Vibration ModeFrequency (

)
Intensity/ShapeDiagnostic Value
N-H Stretch 3200–3500Medium, BroadPresent in mono-substituted or free piperazine.[3] Broadens significantly in salt forms due to H-bonding.
C-H Stretch 2800–3000Strong

C-H stretching. Bands <2800

(Bohlmann bands) indicate lone pair anti-periplanar to C-H bonds.[3]
C-N Stretch 1120–1170Strong, SharpHighly characteristic of the piperazine ring.[4] Distinguishes from open-chain amines.[4]
CH

Twist
1300–1340SharpSpecific to the cyclic nature of the methylene groups.
Ring Breathing ~1000Very Strong (Raman)The symmetric ring breathing mode is the dominant feature in Raman spectra, weak in IR.
Experimental Insight: Salt Form Identification
  • Protocol: When analyzing piperazine salts (e.g., piperazine citrate or adipate), the

    
     deformation band appears near 1600–1500 
    
    
    
    .
  • Causality: Protonation of the nitrogen removes the lone pair participation, altering the force constants of adjacent C-N bonds and shifting the C-N stretch to higher frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for stereochemical and conformational analysis. Piperazines exist predominantly in a chair conformation , but


-substitution can introduce steric strain that biases the equilibrium.
H and C Chemical Shifts

In an unsubstituted piperazine at room temperature, rapid ring inversion and nitrogen inversion result in a time-averaged singlet.

NucleusChemical Shift (

, ppm)
MultiplicityEnvironment

H
2.6 – 3.0Singlet (avg)Ring methylene (

). Shifts downfield (3.0–4.0 ppm) if

to electron-withdrawing groups (e.g., carbonyls in diketopiperazines).

H
1.5 – 2.0Broad SingletAmine proton (

). Highly solvent/pH dependent.

C
45.0 – 55.0-Ring carbon.

C
~165.0-Carbonyl carbon in piperazine-2,5-diones (diketopiperazines).
Conformational Dynamics & Variable Temperature (VT) NMR

At room temperature, the


-substituents rapidly interconvert between pseudo-equatorial and pseudo-axial positions.
  • The Experiment: Cool the sample to

    
    C (in 
    
    
    
    or
    
    
    ).
  • The Result: The singlet splits into two distinct multiplets (axial and equatorial protons), allowing the calculation of the inversion barrier (

    
    ).
    
  • Self-Validating Check: If the signal remains a singlet at low temperature, the substituent may be locking the conformation (e.g., bulky

    
    -t-butyl groups) or the solvent viscosity is insufficient.
    
Stereochemical Assignment (NOESY)

For


-disubstituted piperazines, distinguishing cis (syn) and trans (anti) isomers is critical.[3]
  • NOESY Protocol: Set mixing time (

    
    ) to 500-800 ms.
    
  • Interpretation:

    • Cis-isomer: Strong NOE correlation between the substituents or adjacent axial protons.

    • Trans-isomer: Lack of cross-ring substituent NOE; strong correlations only between vicinal protons.

Mass Spectrometry (MS)

Fragmentation patterns in piperazines are dictated by the stability of the iminium ion intermediates.

Fragmentation Pathways

The fragmentation is highly dependent on the


-substituents (Benzyl vs. Phenyl).
  • Benzylpiperazines (BZP):

    • Base Peak:

      
       91 (Tropylium ion, 
      
      
      
      ).[3]
    • Characteristic Loss: Neutral loss of 86 Da (piperazine ring) if the charge remains on the benzyl fragment.[5]

  • Phenylpiperazines:

    • Base Peak: Often the piperazine iminium ion (

      
       56 or 70).
      
    • Diagnostic Ions:

      
       119 (Phenylaziridinium-like cation) formed by ring contraction.
      
Visualization: Fragmentation Logic

The following diagram illustrates the divergent fragmentation pathways for a generic substituted piperazine.

PiperazineFragmentation M Molecular Ion [M]+. (Piperazine Derivative) Alpha α-Cleavage (Ring Opening) M->Alpha Electron Ionization CN_Cleave C-N Bond Cleavage M->CN_Cleave Benzyl Substitution PhenylPath Ring Contraction M->PhenylPath Aryl Substitution Iminium Iminium Ion (m/z 56, 70) Alpha->Iminium - Neutral Alkyl Tropylium Tropylium Ion (m/z 91) (Dominant for BZPs) CN_Cleave->Tropylium Resonance Stabilization PhenylFrag Phenyl Fragment (m/z 119) PhenylPath->PhenylFrag Complex Rearrangement

Caption: Divergent MS fragmentation pathways for piperazine derivatives depending on N-substitution (Benzyl vs. Phenyl).

Integrated Analytical Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this self-validating workflow.

Step-by-Step Protocol
  • Sample Preparation (Solvent Selection):

    • Choice: Use DMSO-d

      
        for polar salts to ensure complete solubility. Use CDCl
      
      
      
      for free bases to minimize solvent viscosity effects on relaxation times.
    • Integrity Check: Ensure sample concentration is 5–10 mg for

      
      H NMR to prevent aggregation-induced line broadening.
      
  • Acquisition Sequence:

    • Step A:

      
      H NMR (16 scans):  Verify integration (4:4 proton ratio for symmetric piperazines).
      
    • Step B:

      
      C {1H} NMR (1024 scans):  Confirm carbon count. Look for symmetry; a mono-substituted piperazine should show 4 distinct ring carbon signals (or 2 pairs if rapid inversion occurs).
      
    • Step C: HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to carbons. This distinguishes ring protons from alkyl chain protons that may overlap in the 2.5–3.0 ppm region.

  • MS Confirmation:

    • Inject using ESI(+) (Electrospray Ionization).

    • Validation: The

      
       peak must match the calculated mass. If 
      
      
      
      dimers are seen, lower the concentration or source voltage.
Workflow Logic Diagram

Workflow Start Unknown Piperazine Sample Solubility Solubility Test (CDCl3 vs DMSO) Start->Solubility NMR_1H 1H NMR (Integration Check) Solubility->NMR_1H Dissolve Symmetry Symmetry Analysis (Singlet vs Multiplet) NMR_1H->Symmetry MS_ESI ESI-MS (Mw Confirmation) Symmetry->MS_ESI Decision Spectra Consistent? MS_ESI->Decision Advanced Run 2D NMR (HSQC/NOESY) Decision->Advanced Ambiguous Report Final Structure Validation Decision->Report Clear Advanced->Report

Caption: Decision-tree workflow for the spectroscopic validation of piperazine compounds.

References

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021).[3] Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2018).[3] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Retrieved from [Link][3]

  • American Chemical Society (ACS). (1969).[3] Determination of piperazine rings in ethyleneamines by infrared spectrometry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Preliminary In-Vitro Screening of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold and the Rationale for In Vitro Screening

The piperazine nucleus, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry.[1] It is often classified as a "privileged scaffold" because its derivatives are capable of interacting with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] These activities span anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The flexible binding features of the piperazine ring allow for potent and selective interactions with diverse proteins, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[2][4]

The journey from a newly synthesized piperazine derivative to a viable drug candidate is long and arduous. The preliminary in vitro screening phase is a critical first step in this process. Its primary objective is to efficiently and cost-effectively identify "hit" compounds—molecules that exhibit desired biological activity in a cell-free or cell-based model system. This initial evaluation allows researchers to prioritize promising candidates for further, more intensive investigation while filtering out inactive or overly toxic compounds. This guide provides a technical framework for designing and executing a logical, multi-tiered in vitro screening cascade for novel piperazine derivatives.

Part 1: Foundational Screening - Assessing Baseline Cytotoxicity

Before investigating specific therapeutic activities, it is imperative to establish the inherent cytotoxicity of the piperazine derivatives. This baseline data is crucial for interpreting subsequent activity assays; a compound that kills all cells at a low concentration may appear active in an anti-proliferative assay, but this effect is non-specific and undesirable. The MTT and XTT assays are robust, widely-used colorimetric methods for this purpose.[5]

The Causality Behind the Choice: MTT vs. XTT

Both assays measure the metabolic activity of viable cells by monitoring the enzymatic reduction of a tetrazolium salt to a colored formazan product.[5][6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The resulting purple formazan is insoluble and must be dissolved with a solubilizing agent (like DMSO) before reading the absorbance.[5][7]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation salt produces a water-soluble orange formazan, simplifying the protocol by removing the solubilization step.[8] This makes the XTT assay particularly suitable for higher-throughput applications.[9]

The choice between them often depends on laboratory workflow and specific cell lines, but the XTT assay's simpler protocol offers a distinct advantage in preliminary screening.[8][9]

Experimental Protocol: Cytotoxicity Assessment via XTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50), the concentration of a compound that reduces cell viability by 50%.

  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HEK293, a non-cancerous line, to assess general toxicity) to ~80% confluency.[10]

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each piperazine derivative (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.[11]

    • Crucial Controls:

      • Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., DMSO) used for the test compounds. This represents 100% viability.[5]

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Medium Blank: Wells containing medium but no cells, to measure background absorbance.

  • Incubation:

    • Incubate the plate for a standard duration, typically 24 or 48 hours.[7]

  • XTT Reagent Addition and Measurement:

    • Prepare the XTT working solution according to the manufacturer's instructions immediately before use.[8]

    • Add 50 µL of the XTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to the orange formazan product.[8]

    • Measure the absorbance at 450 nm (with a reference wavelength of ~660 nm) using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance (medium blank) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[11]

Data Presentation: Cytotoxicity of Piperazine Derivatives
Compound IDIC50 on HEK293 (µM) after 48h
PIPZ-0015.2
PIPZ-002> 100
PIPZ-00325.8
PIPZ-00489.1
Doxorubicin0.8
Visualization: XTT Assay Workflow

XTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 4: Readout Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h (Attachment) Seed->Incubate24h PrepareDilutions Prepare Compound Serial Dilutions TreatCells Add Compounds to Cells PrepareDilutions->TreatCells Incubate48h Incubate 24-48h TreatCells->Incubate48h AddXTT Add XTT Reagent Incubate4h Incubate 2-4h (Color Development) AddXTT->Incubate4h ReadAbs Read Absorbance (450nm) Incubate4h->ReadAbs Analyze Calculate IC50 Values ReadAbs->Analyze

Caption: General workflow for determining compound cytotoxicity using the XTT assay.

Part 2: Therapeutic Area-Specific Screening

Following the initial cytotoxicity profiling, compounds with an acceptable therapeutic window (i.e., low general toxicity) can be advanced to more specific, disease-relevant assays.

A. Anticancer Activity Screening

Piperazine derivatives are frequently investigated for their anticancer properties, acting through mechanisms like apoptosis induction and cell cycle arrest.[3][12]

1. Anti-proliferative Activity against Cancer Cell Lines

The first step is to confirm the cytotoxic effect observed in the foundational screen is potent against cancer cells. The XTT/MTT protocol described above is repeated using a panel of human cancer cell lines. A standard panel, like the NCI-60, provides a broad overview of activity across different cancer types.[13][14] A compound is considered promising if it shows a significantly lower IC50 or GI50 (50% growth inhibition) value for cancer cells compared to non-cancerous cells.[12][13]

2. Mechanism of Action: Apoptosis Induction

A hallmark of many effective anticancer drugs is the ability to induce programmed cell death, or apoptosis.[4] This can be mediated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of effector caspases like caspase-3/7.[4]

Experimental Protocol: Caspase-Glo® 3/7 Assay

This is a luminescent assay that measures caspase-3 and -7 activities, which are key executioners of apoptosis.

  • Cell Seeding and Treatment: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well white-walled plate and treat with piperazine derivatives at concentrations around their IC50 value for 18-24 hours, as described previously.[7][10]

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

  • Incubation: Mix the plate on a shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity and apoptosis induction.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. A 2 to 3-fold (or greater) increase is typically considered a significant induction of apoptosis.

Visualization: Apoptosis Pathways and Caspase Activation

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., FAS) Caspase8 Pro-Caspase 8 DeathReceptor->Caspase8 aCaspase8 Active Caspase 8 Caspase8->aCaspase8 Caspase37 Pro-Caspase 3/7 aCaspase8->Caspase37 PCC Piperazine Compound Mito Mitochondria PCC->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Pro-Caspase 9 CytoC->Caspase9 aCaspase9 Active Caspase 9 Caspase9->aCaspase9 aCaspase9->Caspase37 aCaspase37 Active Caspase 3/7 (Executioner) Caspase37->aCaspase37 Apoptosis Apoptosis aCaspase37->Apoptosis

Caption: Piperazine compounds can induce apoptosis via intrinsic or extrinsic pathways.[4]

B. Antimicrobial Activity Screening

Many piperazine derivatives exhibit potent antibacterial and antifungal properties.[1] The gold standard for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).[15][16]

The Causality Behind the Choice: Broth Microdilution

The broth microdilution method is preferred for preliminary screening due to its efficiency, conservation of compound, and suitability for testing against a panel of microorganisms in a 96-well format.[17] It provides a quantitative result (the MIC value) that is more informative than the qualitative result from an agar disk-diffusion assay.[18]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[19]

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[17][19]

    • Dilute this suspension in an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11][17]

  • Compound Dilution in Microtiter Plate:

    • Dispense 100 µL of broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the piperazine derivative to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across to well 10. Discard the final 100 µL from well 10.[17]

  • Inoculation and Controls:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 200 µL.

    • Well 11: Serves as the positive growth control (inoculum, no compound).[11]

    • Well 12: Serves as the sterility control (broth only, no inoculum).[17]

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[15]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15][16]

Data Presentation: Antimicrobial Activity (MIC) of Piperazine Derivatives
Compound IDMIC (µg/mL) vs S. aureus (Gram+)MIC (µg/mL) vs E. coli (Gram-)
PIPZ-00164>128
PIPZ-002816
PIPZ-003>128>128
PIPZ-00448
Gentamycin12
C. Neuropharmacological Activity Screening

The piperazine scaffold is integral to many centrally acting drugs, particularly antipsychotics and agents for neurodegenerative diseases.[20][21] Key targets for preliminary screening include enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).

1. Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are a therapeutic cornerstone for Alzheimer's disease.[22][23] The Ellman method is a simple and reliable colorimetric assay for screening potential AChE inhibitors.[23][24]

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Prepare solutions of Acetylcholinesterase (AChE) enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)) in a phosphate buffer (pH 8.0).[24]

  • Assay in 96-well Plate:

    • Add buffer, DTNB solution, and various concentrations of the piperazine inhibitor to the wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the ATCI substrate solution.[23]

  • Kinetic Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.[23] The reaction between thiocholine (produced by AChE) and DTNB generates a yellow product, TNB, which is measured.[22]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each concentration.

    • Determine the percentage of inhibition relative to the enzyme control (no inhibitor).

    • Calculate the IC50 value by plotting percent inhibition against the log of inhibitor concentration.[23]

Visualization: Principle of the Ellman Assay for AChE Inhibition

Ellman_Assay AChE Acetylcholinesterase (AChE) Products Products: Thiocholine + Acetate AChE->Products ATCI {Substrate: Acetylthiocholine (ATCI)} ATCI->AChE DTNB {Ellman's Reagent: DTNB (Colorless)} Products->DTNB reacts with Thiocholine TNB {Product: TNB (Yellow) Abs @ 412nm} DTNB->TNB Inhibitor {Piperazine Inhibitor} Inhibitor->AChE blocks

Caption: The Ellman assay measures AChE activity via a colorimetric reaction.[22]

2. Monoamine Oxidase (MAO) Inhibition

MAO inhibitors are used to treat depression and Parkinson's disease.[25] There are two main isoenzymes, MAO-A and MAO-B. Fluorimetric assays are commonly used for screening due to their high sensitivity.

Experimental Protocol: Fluorimetric MAO Activity Assay
  • Assay Principle: MAO enzymes catalyze the oxidation of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂).[26] The H₂O₂ then reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[26][27]

  • Assay Procedure:

    • In a 96-well black plate, add assay buffer, the piperazine compound, and the MAO enzyme (either MAO-A or MAO-B).

    • To differentiate between isoenzymes, specific inhibitors are used as controls: Clorgyline for MAO-A and Pargyline for MAO-B.[26]

    • Add a master mix containing the substrate (p-tyramine), HRP, and a dye reagent to initiate the reaction.

    • Incubate at 37°C for 30-60 minutes.

  • Measurement and Analysis:

    • Measure the fluorescence using an appropriate excitation/emission wavelength pair (e.g., 530/585 nm).[26]

    • Calculate the percent inhibition for each compound concentration against each isoenzyme and determine the IC50 values. The selectivity index (IC50 MAO-A / IC50 MAO-B) can then be calculated.

Conclusion: Synthesizing Data for Hit Prioritization

The preliminary in vitro screening process generates a multi-faceted dataset for each piperazine derivative. A successful "hit" compound is not necessarily the most potent in a single assay, but one that demonstrates a balanced profile of desired activity, selectivity, and low non-specific toxicity. For instance, an ideal anticancer candidate would have a low IC50 against cancer cells but a high IC50 against non-cancerous cells (a high therapeutic index), and would show evidence of a specific mechanism of action, such as apoptosis induction. By systematically applying the tiered screening approach detailed in this guide—from foundational cytotoxicity to disease-specific functional assays—researchers can confidently identify and prioritize the most promising piperazine derivatives for the next stages of drug discovery.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC. (n.d.). National Institutes of Health.[Link]

  • In vitro antimicrobial activity of new piperazine derivatives. (n.d.). ResearchGate.[Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol.[Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011, February 15). PubMed.[Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. (2024, April 10). International Journal of Current Microbiology and Applied Sciences.[Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica.[Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC. (2016, March 17). National Institutes of Health.[Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI.[Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI.[Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate.[Link]

  • Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. (n.d.). GenScript.[Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022, June 9). MDPI.[Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024, November 7). National Institutes of Health.[Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. (n.d.). National Institutes of Health.[Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI.[Link]

  • Anti-Inflammatory Screen. (n.d.). Institute for In Vitro Sciences, Inc.[Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics.[Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.[Link]

  • Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage. (2022, October 20). Taylor & Francis Online.[Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025, March 15). PubMed.[Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Bentham Science.[Link]

  • (PDF) In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. (2008, March). ResearchGate.[Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023, February 3). ACS Publications.[Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8). Nature.[Link]

  • Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. (n.d.). PubMed.[Link]

  • Monoamine oxidase assays. (2001, May 15). PubMed.[Link]

  • (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2025, August 6). ResearchGate.[Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC. (2026, February 18). National Institutes of Health.[Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC. (n.d.). National Institutes of Health.[Link]

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[22][28]Oxazolo[4,5-D]Pyrimidines. (2026, January 31). Der Pharma Chemica.[Link]

  • Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2018, August 1). Bentham Science.[Link]

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (n.d.). Arzneimittelforschung.[Link]

  • In vitro & ex vivo Acetylcholinesterase Inhibitory Activity of Morinda citrifolia Linn (Noni) Fruit Extract. (2017, November 15). Semantic Scholar.[Link]

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (n.d.). ResearchGate.[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). MDPI.[Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. (2013, January 15). PubMed.[Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne.[Link]

Sources

Whitepaper: 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic Acid – Synthesis, Characterization, and Registry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Analytical Scientists Document Type: In-Depth Technical Guide

Structural Significance & Registry Landscape

The scaffold of


-aryl-

-amino acids represents a privileged structural motif in modern medicinal chemistry. Specifically, the integration of a 3-chlorophenyl group and a piperazine moiety yields 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid (PubChem CID 54894786). This compound serves as a highly versatile building block, primarily utilized as an intermediate in the synthesis of second-generation antihistamines, antiplatelet agents, and novel psychoactive therapeutics.

When conducting a CAS registry lookup for this specific unmodified scaffold, researchers often encounter a fragmented registry landscape. Because the parent compound is frequently generated in situ or immediately derivatized, its exact CAS number is often superseded by its protected derivatives or downstream pharmaceutical impurities[1].

To contextualize its chemical space, we must look at its structural analogs which possess well-documented CAS registries:

Table 1: Registry Data of Structurally Related Analogs
Compound NameStructural VarianceCAS NumberRelevance
2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid 4-Chloro isomer, N-benzhydryl substituted113740-61-7Key Cetirizine impurity
Cetirizine 3-Chloro Impurity N-benzhydryl substituted, ethoxyacetic acid tail1232460-31-9Regulatory analytical standard[1]
2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid Unsubstituted parent scaffold Unregistered / ProprietaryCore synthetic building block

Mechanistic Causality in Retrosynthetic Design

As a Senior Application Scientist, designing a scalable synthesis for this molecule requires addressing specific chemical vulnerabilities. Direct amination of an unactivated aliphatic carbon is thermodynamically unfavorable. Therefore, the


-carbon of 3-chlorophenylacetic acid must first be activated.

The Piperazine Challenge: Piperazine is a symmetrical diamine. Reacting it directly with an alkyl halide inevitably leads to bis-alkylation (forming an unwanted symmetrical dimer). Causality in Experimental Design: To prevent this, our protocol mandates the use of 1-Boc-piperazine (mono-protected). By sterically and electronically deactivating one of the nitrogen atoms, we force a strictly 1:1 stoichiometric coupling. Furthermore, the selection of N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) as the base is predicated on DIPEA's increased steric bulk, which eliminates competitive nucleophilic attack by the base itself during the


 displacement.

Retrosynthesis Target 2-(3-Chlorophenyl)-2- (piperazin-1-yl)acetic acid Intermediate alpha-Bromo-3-chlorophenylacetic acid Intermediate->Target 1. SN2 Substitution 2. TFA Deprotection Reagent 1-Boc-Piperazine (Mono-protected) Reagent->Target Amine Nucleophile StartingMat 3-Chlorophenylacetic acid StartingMat->Intermediate Br2, PBr3 (HVZ Reaction)

Caption: Retrosynthetic pathway highlighting the use of mono-protected piperazine to prevent bis-alkylation.

Self-Validating Experimental Protocols

The following methodology details the synthesis of the target compound. Every phase is designed as a self-validating system , embedding analytical checkpoints to ensure reaction fidelity before proceeding to the next step.

Phase 1: -Bromination (Hell-Volhard-Zelinsky Reaction)
  • Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3-chlorophenylacetic acid (10.0 g, 58.6 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: Cool the flask to 0°C. Add Phosphorus tribromide (

    
    , 0.5 eq) dropwise, followed by the slow addition of elemental Bromine (
    
    
    
    , 1.1 eq).
  • Reflux: Attach a reflux condenser and heat the mixture to 45°C for 4 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in methanol. Analyze via GC-MS. The disappearance of the starting material peak and the emergence of the methyl

    
    -bromo ester validates the completion of the activation phase.
    
  • Workup: Quench with ice water, extract with DCM, dry over

    
    , and concentrate in vacuo to yield 
    
    
    
    -bromo-3-chlorophenylacetic acid.
Phase 2: Nucleophilic Substitution ( ) & Deprotection
  • Coupling: Dissolve the crude

    
    -bromo acid (1.0 eq) in anhydrous Dimethylformamide (DMF). Add DIPEA (2.5 eq) and 1-Boc-piperazine (1.1 eq). Stir at 80°C for 12 hours.
    
  • Self-Validation Checkpoint: Analyze via LC-MS. The target intermediate will present an

    
     peak at m/z ~355. The absence of an m/z ~249 peak confirms total consumption of the bromide.
    
  • Deprotection: Isolate the Boc-protected intermediate via ethyl acetate extraction. Dissolve in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. A vivid purple/pink spot confirms the successful cleavage of the Boc group and the liberation of the secondary amine.

Workflow Step1 Reaction Setup (Inert Atm, 0°C) Step2 SN2 Addition (DIPEA, DMF, 80°C) Step1->Step2 Step3 Boc Deprotection (TFA/DCM, RT) Step2->Step3 Step4 Purification (Prep-HPLC) Step3->Step4 Step5 Validation (NMR, LC-MS) Step4->Step5

Caption: Step-by-step experimental workflow with embedded self-validating analytical checkpoints.

Quantitative Analytical Profiling

To ensure the highest degree of trustworthiness in your synthesis, the final purified product must be validated against the following theoretical analytical signatures. Due to the zwitterionic nature of the amino acid, purification is best achieved via Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Table 2: Expected Analytical Signatures
Analytical MethodParameter / NucleusExpected Signature / Value
High-Resolution Mass Spectrometry (HRMS) Exact Mass (ESI+)Calculated for


: 255.0895 Da

H NMR
(400 MHz,

)
Aromatic Protons (Ar-H)

7.45 – 7.30 (m, 4H)

-Chiral Proton (

-CH)

4.10 (s, 1H)
Piperazine Protons (

)

3.20 – 3.00 (m, 8H)

C NMR
(100 MHz,

)
Carbonyl Carbon (C=O)

174.5
Aromatic Carbons

136.2, 134.8, 129.5, 128.1, 127.4, 126.8

-Carbon

72.1
Piperazine Carbons

48.5, 43.2

Note: The


-proton appears as a singlet because there are no adjacent protons on the 

-carbon or the attached nitrogen atom to induce J-coupling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54894786, 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71314701, Cetirizine 3-Chloro Impurity." PubChem,[Link]

Sources

synthesis of piperazine-2,5-dione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Cyclization and Scaffold Diversification

Executive Summary

Piperazine-2,5-diones (2,5-diketopiperazines or DKPs) are not merely degradation products of peptide synthesis; they are privileged scaffolds in medicinal chemistry. Their rigid six-membered ring structure, ability to accept and donate hydrogen bonds, and resistance to proteolysis make them ideal pharmacophores for crossing the blood-brain barrier and targeting G-protein coupled receptors (GPCRs).

This guide moves beyond basic textbook definitions to provide a rigorous, field-proven methodology for synthesizing DKPs. We focus on two primary workflows: Solid-Phase Cyclization-Release (for high-purity libraries) and Ugi-Post-Condensation (for diversity-oriented synthesis), while addressing the critical challenge of stereochemical preservation.

Structural Significance & Mechanistic Core[1][2]

The formation of the DKP ring is thermodynamically driven but kinetically controlled. The core mechanism involves the nucleophilic attack of a deprotected N-terminal amine onto the C-terminal carbonyl carbon (ester or amide).

Mechanistic Pathway

The following diagram illustrates the fundamental intramolecular cyclization. Note the tetrahedral intermediate, which is the transition state governing the rate of ring closure.

DKP_Mechanism Start Linear Dipeptide Ester (Free Amine) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack (Intramolecular) Leaving Alcohol/Resin Displacement TS->Leaving Collapse Product Piperazine-2,5-dione (DKP) Leaving->Product Ring Closure

Figure 1: General mechanism of DKP formation via nucleophilic attack of the N-terminal amine on the C-terminal ester.

Protocol A: Solid-Phase Cyclization-Release (The Gold Standard)

The "Cyclization-Release" strategy is the most robust method for generating high-purity DKPs. It is a self-validating system : only molecules that successfully cyclize are cleaved from the resin, leaving unreacted linear peptides bound to the solid support.

Strategic Choice: Resin Selection[1]
  • Wang Resin: Requires acid catalysis for cleavage/cyclization.[2] Good for general use.

  • Trityl (2-CTC) Resin: Recommended.[1] The steric bulk prevents premature DKP formation during chain elongation (a common side reaction with C-terminal Pro/Gly) but allows for mild acid-catalyzed release.

Step-by-Step Methodology
  • Loading: Anchor the first amino acid (AA1) to 2-Chlorotrityl chloride resin via its carboxyl group.

    • Condition: 1.0 eq AA1, 4.0 eq DIPEA in DCM, 2h.

    • Capping: Methanol (to cap unreacted chlorides).

  • Elongation: Deprotect Fmoc (20% piperidine/DMF) and couple AA2.

    • Coupling: AA2 (3 eq), HATU (3 eq), DIPEA (6 eq).

    • Note: Do not deprotect AA2 yet if storing.

  • Cyclization-Release (The Critical Step):

    • Deprotect the N-terminus of AA2 (20% piperidine/DMF).

    • Wash resin extensively (DCM/DMF).

    • Induction: Suspend resin in 5% Acetic Acid in sec-butanol or Toluene.

    • Thermal Drive: Heat to 60–80°C for 12–24 hours.

    • Result: The free amine attacks the ester linkage to the resin.[1] The DKP is released into the solution; linear byproducts remain on the bead.

SPPS_Workflow Resin 2-CTC Resin Loading (AA1) Couple Fmoc Deprotection & Coupling (AA2) Resin->Couple Standard SPPS Deprotect N-Terminal Fmoc Removal Couple->Deprotect Prepare Nucleophile Cyclize Cyclization-Release (Reflux in 5% AcOH/BuOH) Deprotect->Cyclize Free Amine Generated Isolate Filtration & Solvent Evaporation Cyclize->Isolate DKP Cleaved from Resin

Figure 2: Solid-Phase Cyclization-Release workflow ensuring high purity via kinetic selection.

Protocol B: Ugi-Post-Condensation (Diversity-Oriented)

For generating large libraries of highly substituted DKPs, the Ugi 4-Component Reaction (U-4CR) followed by cyclization is superior. This method allows the introduction of four distinct diversity points in a single pot.

The "Ugi-De-Boc/Cyclize" Strategy

This route uses a Boc-protected amino acid as the acid component.

  • Reagents:

    • Amine (R1-NH2)

    • Aldehyde (R2-CHO)

    • Isocyanide (R3-NC)

    • Boc-Amino Acid (R4-COOH)

  • Ugi Reaction: Combine equimolar amounts in Methanol (MeOH). Stir 24h at RT.

    • Intermediate: Linear diamide backbone.

  • Deprotection/Cyclization:

    • Treat crude mixture with TFA/DCM (1:1) to remove Boc.

    • Evaporate TFA.

    • Neutralize with DIPEA in refluxing toluene.

    • Mechanism:[3][1][4][5][6][7][8] The liberated amine attacks the amide carbonyl formed by the isocyanide.

Technical Insight: If using an ester-functionalized isocyanide (e.g., methyl isocyanoacetate), the cyclization can occur under basic conditions without Boc-protection, attacking the ester moiety.

Stereochemical Integrity & Troubleshooting

Epimerization (racemization) is the primary failure mode in DKP synthesis, particularly at the C-terminal alpha-carbon.

Mechanism of Failure

Under basic or thermal stress, the alpha-proton can be abstracted, leading to an enolate intermediate. Upon reprotonation, the thermodynamic trans isomer is often favored over the kinetic cis isomer, or a racemate is formed.

Control Measures Table
VariableRecommendationMechanistic Rationale
Coupling Reagents Use DIC/Oxyma or HATU/HOAt HOAt/Oxyma suppresses oxazolone formation, a key racemization pathway.
Base Choice TMP (Collidine) or DIPEA Avoid strong bases like DBU. Collidine is non-nucleophilic and milder.
Cyclization Solvent sec-Butanol or Isopropanol Protic solvents can stabilize the transition state via H-bonding, lowering the activation energy without requiring excessive heat.
Resin Linker Trityl (2-CTC) Prevents "premature" DKP formation during peptide assembly (specifically for Pro-containing sequences).
References
  • Gundla, R., et al. (2015). "Medicinal chemistry of piperazines: A review." Journal of Chemical and Pharmaceutical Research.

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry.

  • Fischer, P. M. (2003). "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science.

  • Teixidó, M., et al. (2007). "Solid-Phase Synthesis of Diketopiperazine Libraries." Journal of Combinatorial Chemistry.

  • Gomes, M. J., et al. (2012). "One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines." Molecules.

  • Palomo, C., et al. (2004). "Catalytic Enantioselective Synthesis of Diketopiperazines." Journal of the American Chemical Society.

Sources

chemical synthesis and purification of novel piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Novel Piperazine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as conformational flexibility, tunable basicity, and the capacity for improved aqueous solubility and oral bioavailability.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principal synthetic strategies for creating novel piperazine derivatives and the critical, often challenging, methods for their subsequent purification. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to navigate the complexities of piperazine chemistry.

The Strategic Importance of the Piperazine Moiety

The prevalence of the piperazine nucleus in pharmaceuticals is not coincidental.[6] The two nitrogen atoms offer versatile handles for chemical modification, allowing for the precise tuning of a molecule's structure-activity relationship (SAR).[3] By modifying the substituents at the N1 and N4 positions, medicinal chemists can modulate a compound's target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This structural versatility has made piperazine a cornerstone for building libraries of compounds for high-throughput screening and lead optimization.[4]

Core Synthetic Methodologies for Piperazine Derivatives

The synthesis of piperazine derivatives can be broadly categorized by the substitution pattern on the nitrogen atoms: N-monosubstitution, symmetrical N,N'-disubstitution, and unsymmetrical N,N'-disubstitution.

Selective N-Monosubstitution

Achieving selective monosubstitution on the symmetrical piperazine ring is a foundational challenge. Three primary strategies are employed, each with distinct advantages.

  • Protecting Group Strategy: This is a robust and widely used method for ensuring selectivity.[4] One nitrogen atom is temporarily "masked" with a protecting group, typically a tert-butoxycarbonyl (Boc) group, rendering the second nitrogen available for reaction.[4][7] After the first substituent is introduced, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for further modification if needed.[4] The causality here is clear: deactivating one nucleophilic center prevents the formation of undesired disubstituted byproducts.

  • Stoichiometry Control: A more atom-economical approach involves the direct alkylation or acylation of piperazine using a 1:1 molar ratio of piperazine to the electrophile under carefully controlled conditions (e.g., low temperature).[4] By using an excess of piperazine, the probability of a single piperazine molecule reacting with two electrophile molecules is statistically reduced. This method is attractive for industrial-scale synthesis but may require more rigorous optimization to minimize the formation of the disubstituted byproduct.[4]

  • Reductive Amination: This powerful method is ideal for introducing alkyl or aryl-alkyl groups.[8] Piperazine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[4][8] The reaction is typically selective for monosubstitution when equimolar amounts of reactants are used.

Table 1: Comparison of N-Monosubstitution Strategies
StrategyAdvantagesDisadvantagesCausality & Key Considerations
Protecting Group High selectivity, clean reactions, versatile for multi-step synthesis.[4]Adds two steps (protection/deprotection), lower atom economy.Deactivation of one nitrogen prevents statistical mixtures. Ideal for complex targets where purity is paramount.
Stoichiometry Control High atom economy, fewer steps, suitable for large scale.[4]Risk of disubstitution, may require careful optimization and purification.Relies on kinetic control; an excess of the piperazine nucleophile favors the monosubstituted product.
Reductive Amination Mild conditions, high functional group tolerance, direct access to N-alkyl derivatives.[8]Requires a carbonyl compound, reducing agents can be toxic/moisture-sensitive.The formation of the iminium intermediate is the key step, followed by irreversible reduction.[8]
Synthesis of Symmetrically N,N'-Disubstituted Piperazines

Creating symmetrical derivatives is generally straightforward. It typically involves reacting piperazine with at least two equivalents of an electrophile, such as an alkyl halide or acyl chloride, often under basic conditions to neutralize the acid generated during the reaction.[4] Similarly, reductive amination with an excess of an aldehyde or ketone (greater than two equivalents) will drive the reaction to completion, yielding the N,N'-dialkylated product.[4]

Synthesis of Unsymmetrically N,N'-Disubstituted Piperazines: The Orthogonality Principle

Synthesizing unsymmetrical piperazines, where the N1 and N4 substituents are different, is a significant challenge due to the comparable reactivity of the two nitrogen atoms.[4] The most reliable method involves a sequential, multi-step approach leveraging protecting groups.

A common route begins with a mono-protected piperazine, such as N-Boc-piperazine.[4][9] The unprotected nitrogen is functionalized first. Following this, the Boc group is removed, and the newly liberated nitrogen is reacted with a second, different electrophile. This sequential functionalization ensures that the desired unsymmetrical product is formed exclusively.[4] More advanced strategies employ orthogonal protecting groups, which can be removed under different, non-interfering conditions, offering even greater synthetic flexibility.[4]

Advanced Methodologies: N-Arylation Cross-Coupling

The introduction of aryl groups onto the piperazine nitrogen is crucial for many drug candidates. Modern transition-metal-catalyzed cross-coupling reactions are the most effective methods for this transformation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern C-N bond formation, enabling the coupling of piperazines with a wide variety of aryl halides and triflates.[10][11] The choice of ligand on the palladium catalyst is critical and is often a bulky, electron-rich phosphine (e.g., XPhos, RuPhos) that facilitates the catalytic cycle.[12]

  • Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction is also effective for N-arylation, particularly with electron-deficient aryl halides.[13]

These methods have largely replaced older, harsher techniques for N-arylation, offering milder reaction conditions and broader substrate scope.

Diagram 1: General Synthetic Workflow for an Unsymmetrical Piperazine Derivative

This diagram illustrates the logical flow of a protecting group-based strategy to achieve selective and distinct functionalization of the N1 and N4 positions.

G Piperazine Piperazine MonoProtected Mono-Protected Piperazine (e.g., N-Boc-piperazine) Piperazine->MonoProtected Protection (e.g., Boc₂O) Intermediate1 Intermediate 1 (N1-Substituted, N4-Protected) MonoProtected->Intermediate1 1. First Substitution (R¹-X) 2. Base Deprotected Intermediate 2 (N1-Substituted) Intermediate1->Deprotected Deprotection (e.g., TFA) FinalProduct Final Unsymmetrical Product (N1,N4-Disubstituted) Deprotected->FinalProduct 1. Second Substitution (R²-Y) 2. Base

Caption: Workflow for unsymmetrical piperazine synthesis.

Purification of Novel Piperazine Derivatives: A Practical Guide

The purification of piperazine derivatives can be challenging due to their characteristic properties:

  • Basicity: The nitrogen atoms make these compounds basic, which can lead to strong interactions with silica gel in chromatography, causing peak tailing.[14][15]

  • Hygroscopicity: Many piperazines readily absorb atmospheric moisture, complicating handling and accurate weighing.[14]

  • Salt/Hydrate Formation: Piperazines easily form salts and hydrates, which can be either a purification challenge or a strategic advantage.[14]

Chromatographic Purification

Flash column chromatography is the workhorse of purification in a research setting.[16][17] When purifying piperazine derivatives, the primary challenge is mitigating the interaction between the basic nitrogen atoms and the acidic silanol groups on the silica gel surface.

Field-Proven Insight: To counteract peak tailing and improve separation, the mobile phase can be modified. Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent neutralizes the acidic sites on the silica gel, preventing strong adsorption of the basic product.[15][18] Alternatively, using a less acidic stationary phase like neutral alumina can be effective.[18]

Crystallization: The Power of Salt Formation

Crystallization is a highly effective technique for obtaining high-purity material, and it can be leveraged in several ways for piperazine derivatives.

  • Crystallization of the Free Base: If the synthesized derivative is a solid, standard recrystallization from a suitable solvent system can be employed.[18]

  • Purification via Salt Formation: This is an exceptionally powerful strategy. Crude, impure piperazine derivatives can often be purified by converting them into a crystalline salt. The process involves dissolving the crude material in a solvent (e.g., acetone) and adding an acid (e.g., acetic acid) to precipitate the corresponding salt (e.g., piperazine diacetate) in high purity.[14][19] The pure salt can then be isolated by filtration, and the free base can be regenerated by treatment with a base.

  • Purification via Hydrate Formation: A unique property of piperazine is its ability to form a hexahydrate that is insoluble in certain aqueous alcohol mixtures.[14] This can be exploited by adding water (to ensure a molar ratio of at least 6:1 water-to-piperazine) and a water-insoluble alcohol (e.g., isooctanol) to a crude mixture, causing the pure piperazine hexahydrate to precipitate.[14][20]

Diagram 2: Decision Flowchart for Piperazine Purification Strategy

This flowchart provides a logical pathway for selecting an appropriate purification method based on the properties of the crude product and the desired scale.

Caption: Decision guide for selecting a purification method.

Experimental Protocols

The following protocols are provided as self-validating, detailed methodologies for key transformations and purification techniques discussed in this guide.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

Objective: To synthesize N-(4-methylphenyl)-N'-methylpiperazine.[21]

  • Reagents & Materials:

    • N-methylpiperazine

    • 4-bromotoluene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Bulky phosphine ligand (e.g., RuPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 eq).

    • Add anhydrous toluene, followed by N-methylpiperazine (1.2 eq) and 4-bromotoluene (1.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic solids.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Purification by Crystallization via Diacetate Salt Formation

Objective: To purify a crude piperazine derivative by precipitating its diacetate salt.[14][19]

  • Reagents & Materials:

    • Crude piperazine derivative

    • Acetone (anhydrous)

    • Glacial acetic acid

  • Procedure:

    • Dissolve the crude piperazine-containing product in 10-20 volumes of acetone at room temperature.

    • Slowly add glacial acetic acid (at least 2.0 stoichiometric equivalents) to the stirred solution.

    • Stir the mixture as the crystalline piperazine diacetate precipitates. Cooling the mixture to 10-20 °C can enhance precipitation.[14]

    • Isolate the precipitated salt by vacuum filtration.

    • Wash the collected precipitate thoroughly with cold acetone to remove soluble impurities.[14]

    • Dry the pure piperazine diacetate salt under vacuum.

    • (Optional) To regenerate the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract the pure piperazine derivative with an organic solvent (e.g., dichloromethane or ethyl acetate).

Table 2: Troubleshooting Common Purification Issues
SymptomPossible Cause(s)Suggested Solution(s)
Low Yield from Column Product is irreversibly adsorbed onto the silica gel.[18]Pre-treat the column with a passivating agent or add 0.1-1% triethylamine to the eluent.[15][18]
Product Degradation The compound is sensitive to the acidic silica gel.Use a less acidic stationary phase like neutral alumina or pre-treat silica with a base.[18]
Inefficient Crystallization Product is too soluble in the chosen solvent; formation of a stable hydrate or oiling out.[14]Screen a variety of solvents; try cooling the solution slowly or seeding with a pure crystal. For hydrates, leverage this by using aqueous-alcohol mixtures to precipitate the hydrate form.[14][18]
Bis-arylated Byproduct Incorrect stoichiometry during N-arylation; high reactivity of unprotected piperazine.Use an excess of piperazine or slow addition of the aryl halide. Employ a mono-protected piperazine (e.g., N-Boc-piperazine).[12]

Conclusion

The synthesis and purification of novel piperazine derivatives are essential skills in the field of drug discovery. A thorough understanding of the underlying chemical principles—selectivity in substitution, the mechanics of modern cross-coupling reactions, and the physicochemical properties that govern purification—is critical for success. By explaining the causality behind experimental choices, this guide provides the foundational knowledge for researchers to rationally design synthetic routes and develop robust purification protocols. The strategic application of protecting groups, the precise control of reaction conditions, and the intelligent use of the piperazine core's inherent properties will continue to enable the discovery of new and impactful therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Source Not Available]
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 735-755. Available at: [Link]

  • Pollard, C. B., & MacDowell, L. G. (1954). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 76(18), 4641-4643. Available at: [Link]

  • The medicinal chemistry of piperazines: A review. (2024). PubMed. Available at: [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). [Source Not Available]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • Purification of piperazine. (1959). Google Patents.
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. Available at: [Link]

  • Piperazine and morpholine: Synthetic. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). [Source Not Available]
  • Gandhi, R., & Chauhan, A. (2023). Analysis and Synthesis of Designer Drug Piperazine: A Review. Cutting Edge Research in Biology, 4, 98-104. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

  • Recovery and purification of piperazine. (1969). Google Patents.
  • Rasheed, A. M., Shetty, K. K., Roy, L. D., & Kumar, J. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Available at: [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2025). ResearchGate. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. Available at: [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). [Source Not Available]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • How Is Chromatography Used for Purification?. Moravek. Available at: [Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025). ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. Available at: [Link]

  • The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. PMC. Available at: [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Available at: [Link]

  • Method of making amides of dimethylamine and piperazine. (1966). Google Patents.

Sources

Methodological & Application

Application Note: Synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026


-Substituted Phenylglycine Analogs

Abstract & Scope

This application note details a robust, scalable synthetic protocol for 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetic acid , a functionalized phenylglycine derivative. This scaffold is a critical pharmacophore in the development of antihistamines, GPCR ligands, and non-natural amino acid building blocks.

Unlike simple N-alkylation of piperazines, this synthesis requires the construction of a sterically congested


-amino acid core. This guide prioritizes the Boc-protection strategy  to prevent polymerization (dimerization) and ensure facile purification of the lipophilic intermediate before the final hydrolysis to the water-soluble zwitterion.

Distinction of Isomers:

  • Target Molecule: The piperazine ring is attached directly to the

    
    -carbon of the acetic acid moiety (Phenylglycine analog).
    
  • Not to be confused with: 2-[4-(3-chlorophenyl)piperazin-1-yl]acetic acid (N-aryl piperazine derivative), where the phenyl ring is on the piperazine nitrogen.

Retrosynthetic Analysis

The strategic disconnection focuses on the C–N bond at the benzylic position. To maximize yield and minimize side reactions (such as bis-alkylation of the piperazine), the synthesis utilizes a protected piperazine nucleophile reacting with an activated


-bromo ester.

Pathway Logic:

  • Precursor Activation: Conversion of commercially available ethyl (3-chlorophenyl)acetate to the

    
    -bromo derivative via radical bromination.
    
  • C-N Bond Formation: Nucleophilic substitution (

    
    ) using tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).
    
  • Global Deprotection: Simultaneous acid-mediated hydrolysis of the ester and removal of the Boc group to yield the final amino acid salt.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the


-amino acid core.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl -bromo-(3-chlorophenyl)acetate

Objective: Introduce a leaving group at the benzylic position. Note: While this intermediate is commercially available, in-house synthesis ensures freshness, which is critical as


-bromo esters degrade over time.

Reagents:

  • Ethyl (3-chlorophenyl)acetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative)
    

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve Ethyl (3-chlorophenyl)acetate (20.0 g, 100 mmol) in anhydrous

    
     (150 mL).
    
  • Addition: Add NBS (19.6 g, 110 mmol) and AIBN (0.82 g, 5 mmol).

  • Reaction: Heat the mixture to reflux (77°C) under nitrogen. Monitor by TLC (Hexane/EtOAc 9:1). The reaction typically completes in 2–4 hours.

    • Mechanism:[1][2] Radical bromination occurs selectively at the benzylic position.

  • Work-up: Cool the suspension to 0°C. The succinimide byproduct will precipitate. Filter off the solid succinimide.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is usually sufficiently pure (>90%) for the next step. If necessary, purify via rapid filtration through a short silica plug (eluting with Hexane).

Stage 2: N-Alkylation with 1-Boc-Piperazine

Objective: Form the C-N bond while preventing dimer formation.

Reagents:

  • Ethyl

    
    -bromo-(3-chlorophenyl)acetate (Crude from Stage 1, ~1.0 eq)
    
  • 1-Boc-Piperazine (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (MeCN) (Reagent Grade)

  • Potassium Iodide (KI) (0.1 eq, Catalyst)

Procedure:

  • Setup: Dissolve 1-Boc-piperazine (20.5 g, 110 mmol) in MeCN (200 mL). Add

    
      (27.6 g, 200 mmol) and catalytic KI  (1.6 g).
    
  • Addition: Add the bromo-ester (from Stage 1) dropwise over 30 minutes at room temperature.

    • Expert Insight: Slow addition prevents local high concentrations of the electrophile, reducing side reactions.

  • Reaction: Heat the mixture to 60°C for 6–8 hours.

  • Work-up: Cool to room temperature and filter off inorganic salts. Evaporate the solvent.[3]

  • Extraction: Redissolve residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry over

    
    .[4]
    
  • Purification: Concentrate to yield Ethyl 2-(4-Boc-piperazin-1-yl)-2-(3-chlorophenyl)acetate .

    • Checkpoint: This intermediate is an oil.[5] Purity can be verified by

      
       NMR (Look for Boc singlet at ~1.4 ppm and Ethyl quartet/triplet).
      
Stage 3: Global Deprotection & Hydrolysis

Objective: Remove the Boc group and hydrolyze the ester to yield the final amino acid hydrochloride salt.

Reagents:

  • 6N Hydrochloric Acid (HCl)

  • 1,4-Dioxane (optional co-solvent)

Procedure:

  • Reaction: Dissolve the Stage 2 intermediate in 6N HCl (100 mL). If solubility is poor, add 20 mL of 1,4-dioxane.

  • Reflux: Heat to reflux (100°C) for 4–6 hours.

    • Monitoring:

      
       gas evolution indicates Boc removal. Disappearance of the ethyl ester signals in NMR indicates hydrolysis.
      
  • Isolation: Concentrate the reaction mixture to dryness under vacuum.

  • Trituration: Add Acetone or Diethyl Ether (50 mL) to the gummy residue and sonicate. The product should crystallize as the Dihydrochloride salt .

  • Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.

Analytical Data Specifications

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Yield 65–75% (Overall from Stage 1)Gravimetric
MS (ESI)

(Free base mass)
LC-MS

NMR

4.2–4.5 (s, 1H,

-CH), 7.3–7.5 (m, 4H, Ar-H)

or DMSO-

Solubility Soluble in Water, DMSO; Insoluble in EtherSolubility Test

Workflow Diagram

Figure 2: Process flow for the synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride.

Troubleshooting & Expert Tips

  • Problem: Low Yield in Stage 2.

    • Cause: Hydrolysis of the bromo-ester by trace water in the solvent.

    • Solution: Ensure Acetonitrile is dry (molecular sieves) and

      
       is anhydrous.
      
  • Problem: Product is a sticky gum/oil.

    • Cause: Incomplete removal of water or excess HCl.

    • Solution: Azeotrope with toluene to remove water. Triturate the residue with anhydrous acetone or isopropanol to induce crystallization.

  • Safety Note:

    
    -Bromo esters are potent lachrymators (tear gas agents). Handle strictly in a fume hood.
    

References

  • Hell-Volhard-Zelinsky Reaction & Variants

    • Context: General method for

      
      -halogenation of carboxylic acids/esters.[1]
      
    • Source: Watson, W. D. "The mechanism of the Hell-Volhard-Zelinsky reaction." J. Org. Chem.1974, 39, 1160.
    • Link:

  • Synthesis of Piperazine Derivatives

    • Context: General procedures for N-alkylation of piperazines and the use of Boc-protection to prevent bis-alkyl
    • Source: Chao, J., et al.
    • Link:

  • Synthesis of Phenylglycine Analogs

    • Context: Analogous synthesis of -amino acids via -bromo esters.
    • Source: "Efficient -selective chlorination of phenylacetic acid and its para-substituted analogues." RSC Advances2015.
    • Link:

  • Related Pharmacophore Synthesis (Cetirizine Intermediates)

    • Context: Demonstrates the stability and handling of (chlorophenyl)(piperazinyl)acetic acid motifs.
    • Source: "Process for the preparation of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid."[3][6] Google Patents WO2009057133A2.

    • Link:

Sources

Application Notes and Protocols for the Neuropharmacological Investigation of Chlorophenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Chlorophenylpiperazine Scaffold

While specific research on 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid is not extensively documented in publicly available literature, the core chemical structure, a chlorophenyl group linked to a piperazine moiety, is a well-established and highly significant pharmacophore in the field of neuropharmacology. This structural motif is present in a multitude of centrally acting drugs, including anxiolytics, antidepressants, and antipsychotics.[1][2] The versatility of the arylpiperazine structure allows for a wide range of pharmacological activities, primarily through modulation of monoaminergic systems, such as the serotonin (5-HT) and dopamine (DA) pathways.[3]

This guide, therefore, will focus on the broader class of chlorophenylpiperazine derivatives, providing a comprehensive overview of their synthesis, mechanism of action, and detailed protocols for their neuropharmacological evaluation. The principles and methodologies described herein are directly applicable to the investigation of novel compounds such as 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid and its analogues.

General Synthesis of 2-(Chlorophenyl)-2-(piperazin-1-yl)acetic Acid Derivatives

The synthesis of 2-(aryl)-2-(piperazin-1-yl)acetic acid derivatives can be achieved through several established synthetic routes. A common approach involves the N-alkylation of a substituted piperazine with an appropriate α-halo-aryl-acetic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

A representative synthetic scheme is the N-alkylation of a protected piperazine, such as a Boc-protected piperazine, with a methyl or ethyl α-bromo-chlorophenylacetate.[4][5] The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][5] The subsequent removal of the Boc protecting group under acidic conditions, followed by hydrolysis of the ester, yields the desired 2-(chlorophenyl)-2-(piperazin-1-yl)acetic acid derivative.[4]

Mechanism of Action: Targeting Serotonergic and Dopaminergic Pathways

The neuropharmacological effects of chlorophenylpiperazine derivatives are primarily attributed to their interactions with serotonin (5-HT) and dopamine (D2) receptors.[3][6] The specific substitution pattern on the phenyl ring and the nature of the substituents on the second nitrogen of the piperazine ring dictate the affinity and selectivity for different receptor subtypes.[3]

Many arylpiperazine compounds exhibit a complex pharmacological profile, often acting as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, as well as at dopamine D2 receptors.[3][7] For instance, meta-chlorophenylpiperazine (m-CPP) is a known agonist at multiple serotonin receptors and has been used as a pharmacological tool to probe the function of the serotonergic system.[6][8] The anxiolytic properties of some arylpiperazines are thought to be mediated, at least in part, by their agonist activity at 5-HT1A autoreceptors, which leads to a reduction in serotonin release.[9] Conversely, antagonism at 5-HT2A and dopamine D2 receptors is a key mechanism for the antipsychotic effects of several approved drugs containing the arylpiperazine scaffold.[3][7]

Illustrative Signaling Pathway: 5-HT1A Receptor Activation

5-HT1A_Signaling cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor G_protein Gi/o Protein 5HT1A->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP Ligand Arylpiperazine Agonist Ligand->5HT1A PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Neuronal Hyperpolarization (Anxiolytic Effect) PKA->Cellular_Response Phosphorylation of Ion Channels In_Vivo_Workflow Start Start: Novel Compound Dose_Response Dose-Response & Tolerability Study Start->Dose_Response Behavioral_Testing Behavioral Testing (e.g., Elevated Plus Maze) Dose_Response->Behavioral_Testing Data_Collection Video Tracking & Data Collection Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation End End: Pharmacological Profile Interpretation->End

Sources

Application Notes and Protocols for the Characterization of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid as a Dopamine Receptor Ligand

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Dopamine Receptor Ligands

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in mediating a wide array of neurological processes, including motor control, motivation, cognition, and reward.[1] These receptors are broadly classified into two families: the D1-like (D1 and D5 subtypes) and the D2-like (D2, D3, and D4 subtypes).[2][3][4] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), whereas D2-like receptors primarily couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[1][3][]

The distinct anatomical distribution and signaling pathways of these receptor subtypes underscore their importance as therapeutic targets for a range of neuropsychiatric and neurological disorders such as Parkinson's disease, schizophrenia, and addiction.[4] Consequently, the development of subtype-selective ligands is a critical endeavor in modern pharmacology, offering the potential for more targeted therapies with fewer side effects.[6]

This document provides a comprehensive guide to the in vitro and in vivo characterization of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid, a novel compound with a chemical scaffold suggestive of potential interaction with dopamine receptors. While specific binding data for this exact molecule is not yet publicly available, the presence of the (chlorophenyl)piperazine moiety is a common feature in many known dopamine receptor ligands, particularly those targeting the D2-like family.[7][8][9] The following protocols are designed to rigorously determine its binding affinity, functional activity, and potential subtype selectivity, thereby establishing its pharmacological profile.

Pharmacological Characterization Workflow

A systematic approach is essential to comprehensively evaluate the interaction of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid with dopamine receptors. The proposed workflow progresses from initial binding assessment to functional characterization and preliminary in vivo evaluation.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Radioligand Binding Assays (Affinity & Selectivity) B Functional Assays (Agonism/Antagonism) A->B C Signaling Pathway Analysis (Biased Agonism) B->C D Pharmacokinetic Profiling (ADME) C->D Candidate Progression E Behavioral Pharmacology (Functional Effects) D->E

Caption: High-level workflow for the characterization of a novel dopamine receptor ligand.

Part 1: In Vitro Characterization

Section 1.1: Radioligand Binding Assays for Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The resulting data are used to calculate the inhibition constant (Ki), a measure of binding affinity.

Objective: To determine the binding affinity (Ki) of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid for each of the five human dopamine receptor subtypes (D1, D2, D3, D4, D5).

Principle: This is a competitive binding assay where the test compound displaces a known high-affinity radioligand from the receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from stable cell lines overexpressing individual human dopamine receptor subtypes (e.g., HEK293 or CHO cells).

  • Radioligands:

    • D1-like (D1, D5): [³H]-SCH23390

    • D2-like (D2, D3, D4): [³H]-Spiperone or [³H]-Raclopride[10][11]

  • Non-specific Binding Determinant: (+)-Butaclamol or Haloperidol[10][12]

  • Test Compound: 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid, dissolved in a suitable vehicle (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates, glass fiber filters (PEI-presoaked), and a cell harvester.

Protocol:

  • Membrane Preparation: Thaw the receptor membrane preparations on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.[13] Protein concentration should be optimized for each receptor subtype to ensure that the specific binding does not exceed 10% of the total radioligand added.

  • Assay Plate Setup: In a 96-well plate, add the following components in triplicate to a final volume of 250 µL:

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand at a concentration close to its Kd.[13]

    • Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of non-specific binding determinant (e.g., 10 µM (+)-butaclamol), and 50 µL of radioligand.[13]

    • Competition: 150 µL of membrane preparation, 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM), and 50 µL of radioligand.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.[12][13]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through PEI-presoaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[10][12]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

Data Analysis:

  • Calculate the specific binding by subtracting the average NSB counts from the average total binding counts.

  • For the competition assay, express the data as a percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Data Presentation:

Receptor SubtypeRadioligandKd (nM)Test Compound Ki (nM)Selectivity Ratio
D1 [³H]-SCH233900.5Experimental ValueD1/D2:
D2 [³H]-Spiperone0.1Experimental ValueD2/D1:
D3 [³H]-Spiperone0.2Experimental ValueD3/D2:
D4 [³H]-Spiperone0.8Experimental ValueD4/D2:
D5 [³H]-SCH233900.7Experimental ValueD5/D1:

Note: Kd values are representative and should be determined experimentally.

Section 1.2: Functional Assays for Agonist and Antagonist Activity

Functional assays are crucial for determining whether a ligand activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. For dopamine receptors, the most common functional readout is the measurement of intracellular cAMP levels.

Objective: To determine the functional activity of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid at D1-like and D2-like receptors by measuring its effect on cAMP production.

G cluster_0 Cell Membrane D1R D1 Receptor Gs Gαs D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts Ligand D1 Agonist Ligand->D1R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: D1-like receptor signaling pathway leading to cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing human D1 or D5 receptors.

  • Reference Agonist: Dopamine or SKF-38393.

  • Reference Antagonist: SCH23390.

  • Test Compound.

Protocol (Agonist Mode):

  • Seed cells in a 96- or 384-well plate and grow to near confluence.

  • Wash the cells with serum-free medium.

  • Add the test compound at various concentrations and incubate for an appropriate time (e.g., 30 minutes) at 37°C. Include a vehicle control and a reference agonist control.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.[16]

Protocol (Antagonist Mode):

  • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

  • Add a fixed concentration of a reference agonist (typically the EC₈₀ concentration) to all wells except the basal control.

  • Incubate for an additional 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels.

Data Analysis:

  • Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist.

  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50. This can be converted to a Kb (antagonist dissociation constant) using the Cheng-Prusoff or Gaddum equation.

Principle: D2-like receptors (D2, D3, D4) are coupled to Gαi, which inhibits adenylyl cyclase.[] To measure this inhibition, adenylyl cyclase is first stimulated with forskolin, and the ability of a D2-like agonist to reduce the forskolin-stimulated cAMP production is then quantified.[18]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing human D2, D3, or D4 receptors.

  • Forskolin.

  • cAMP Assay Kit.

  • Reference Agonist: Quinpirole.

  • Reference Antagonist: Haloperidol or Spiperone.

  • Test Compound.

Protocol (Agonist Mode):

  • Seed and grow cells as described above.

  • Wash the cells and add the test compound at various concentrations in the presence of a fixed concentration of forskolin (e.g., 1-10 µM).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels.

Protocol (Antagonist Mode):

  • Pre-incubate the cells with various concentrations of the test compound.

  • Add a fixed concentration of a reference agonist (EC₈₀) and forskolin.

  • Incubate, lyse, and measure cAMP levels as described.

Data Analysis:

  • Agonist Mode: The data will show a concentration-dependent decrease in cAMP levels. Determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP production.

  • Antagonist Mode: Determine the IC50 for the blockade of the reference agonist's inhibitory effect.

Section 1.3: β-Arrestin Recruitment Assay for Biased Agonism

GPCRs can signal through G protein-dependent pathways and G protein-independent pathways, often mediated by β-arrestins.[19] "Biased ligands" preferentially activate one pathway over the other. β-arrestin recruitment assays are essential for identifying such biased agonism.[20]

Objective: To determine if 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid induces β-arrestin recruitment to dopamine receptors.

Principle: This assay utilizes enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter®). The receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced receptor activation causes β-arrestin to bind to the receptor, forcing the complementation of the enzyme fragments and generating a measurable chemiluminescent signal.[19][21]

G cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR-ProLink™ Arrestin β-Arrestin-EA GPCR->Arrestin recruits Complex Active Enzyme (Signal) GPCR->Complex Arrestin->Complex Product Luminescent Product Complex->Product hydrolyzes Ligand Agonist Ligand->GPCR activates Substrate Substrate Substrate->Complex

Caption: Principle of the β-arrestin recruitment assay using EFC.

Materials:

  • Cell Lines: PathHunter® cell lines co-expressing a ProLink™-tagged dopamine receptor and an EA-tagged β-arrestin.[21]

  • PathHunter® Detection Reagents.

  • Test Compound, Reference Agonist, and Antagonist.

Protocol:

  • Plate the PathHunter® cells in a white, clear-bottom 384-well microplate.[21]

  • Add the test compound (for agonist mode) or pre-incubate with the test compound before adding a reference agonist (for antagonist mode).

  • Incubate for 90 minutes at 37°C.

  • Add PathHunter® detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Read the chemiluminescent signal on a plate reader.

Data Analysis:

  • Calculate EC50 and Emax values for β-arrestin recruitment.

  • Compare the potency and efficacy of the test compound in the cAMP assay versus the β-arrestin assay to calculate a "bias factor," which quantifies any preference for one signaling pathway.

Part 2: Preliminary In Vivo Characterization

Section 2.1: Rodent Locomotor Activity Assay

Changes in locomotor activity are a hallmark of dopamine system modulation. D1-like and D2-like receptor agonists generally increase locomotor activity, while antagonists can decrease it or reverse agonist-induced hyperlocomotion.

Objective: To assess the in vivo functional effect of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid on spontaneous locomotor activity in rodents.

Principle: The compound is administered to rodents (mice or rats), and their movement is tracked in an open-field arena. This provides a general indication of central nervous system stimulant or depressant effects.[14]

Materials:

  • Test Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Open-field Arenas: Equipped with infrared beams or video tracking software.

  • Test Compound: Dissolved in a suitable vehicle (e.g., saline, 0.5% methylcellulose).

  • Vehicle Control.

Protocol:

  • Acclimate animals to the testing room for at least 60 minutes.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral). A range of doses should be tested.

  • Immediately place the animal in the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Data Analysis:

  • Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of the effect.

  • Calculate the total distance traveled for each dose group.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive pharmacological evaluation of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid as a potential dopamine receptor ligand. By systematically determining its binding affinity, functional activity, and in vivo effects, researchers can build a detailed profile of this novel compound, elucidating its mechanism of action and assessing its therapeutic potential. This structured approach, grounded in established methodologies, ensures the generation of high-quality, reproducible data essential for advancing drug discovery and development in the field of neuroscience.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]

  • DiscoverX Corporation. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Lane, J. R., et al. (2012). Radioligand binding assays. Bio-protocol, 2(16), e231. [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Wikipedia. [Link]

  • Betti, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Biochemical Pharmacology, 82(4), 415-424. [Link]

  • Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine Receptor Signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. [Link]

  • Civelli, O. (1995). Molecular Biology of the Dopamine Receptor Subtypes. In The Fifth Generation of Progress. American College of Neuropsychopharmacology. [Link]

  • Min-Tian, et al. (2012). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 421(1), 231-237. [Link]

  • Kamal, M. A., & Jockers, R. (2019). cAMP Assays in GPCR Drug Discovery. Methods in Molecular Biology, 1957, 15-28. [Link]

  • Soethoudt, M., et al. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology, 1627, 133-145. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Scientific Reports, 13(1), 19232. [Link]

  • DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. DiscoveRx. [Link]

  • Taranova, A. V., et al. (2013). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neurochemical Journal, 7(4), 303-311. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Hirvonen, J., et al. (2009). Quantitative PET Analysis of the Dopamine D2 Receptor Agonist Radioligand 11C-(R)-2-CH3O-N-n-Propylnorapomorphine in the Human Brain. Journal of Nuclear Medicine, 50(5), 735-742. [Link]

  • Micheli, F., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175-3186. [Link]

  • Google Patents. (2009). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Seeman, P. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8881. [Link]

  • Rodríguez-Espigares, I., et al. (2019). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 20(21), 5328. [Link]

  • Laruelle, M. (2000). IN VIVO MOLECULAR IMAGING: LIGAND DEVELOPMENT AND RESEARCH APPLICATIONS. In The Fifth Generation of Progress. American College of Neuropsychopharmacology. [Link]

  • Gmeiner, P., et al. (2001). Rationally based efficacy tuning of selective dopamine d4 receptor ligands leading to the complete antagonist 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213). Journal of Medicinal Chemistry, 44(17), 2691-2694. [Link]

  • NMRShiftDB. (2016). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. NMRShiftDB. [Link]

  • Pelliccia, S., et al. (2018). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules, 23(11), 2997. [Link]

  • Latacz, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7311. [Link]

  • Newman, A. H., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2179-2183. [Link]8330/)

Sources

Application Notes and Protocols for Molecular Docking Studies of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Piperazine in Drug Discovery and the Role of Molecular Docking

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems, including anticancer, antimicrobial, and central nervous system agents.[1][2] Its prevalence stems from its versatile synthetic accessibility and its ability to confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability.[1] The two nitrogen atoms of the piperazine ring can be differentially substituted, allowing for fine-tuning of the molecule's three-dimensional structure and its interactions with biological targets.[2]

Molecular docking is a powerful computational technique that plays a pivotal role in the rational design of piperazine-based drug candidates.[3][4] It predicts the preferred orientation of a ligand when bound to a receptor, enabling the elucidation of key binding interactions and the estimation of binding affinity.[4] This in-silico approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing, thereby saving considerable time and resources.[5]

This guide provides a comprehensive overview and detailed protocols for performing molecular docking studies of piperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into best practices, from ligand and protein preparation to docking simulation and results analysis.

Core Principles and Methodologies

Molecular docking simulations are governed by a search algorithm, which explores the conformational space of the ligand within the receptor's binding site, and a scoring function, which estimates the binding affinity for each generated pose.[3] The accuracy of a docking study is highly dependent on the quality of the input structures and the appropriateness of the chosen docking parameters.

A critical aspect to consider with piperazine derivatives is their conformational flexibility.[6][7] The piperazine ring can adopt multiple low-energy conformations (e.g., chair, boat), and the substituents on the nitrogen atoms introduce additional rotatable bonds. Therefore, employing a docking protocol that adequately samples this flexibility is paramount for obtaining meaningful results.[6][8]

Experimental Protocols: A Step-by-Step Guide

This section outlines a detailed workflow for the molecular docking of piperazine derivatives using both a widely used open-source software, AutoDock Vina, and a leading commercial package, Schrödinger's Glide.

I. Software and Resource Requirements

A summary of the necessary software and online resources is provided in the table below.

Software/Resource Purpose Source
Molecular Visualization Software Visualization and preparation of protein and ligand structures.PyMOL, Chimera, Discovery Studio Visualizer
AutoDock Vina Molecular docking engine.
MGLTools/AutoDock Tools Graphical user interface for preparing files for AutoDock Vina.
Schrödinger Suite (Maestro, Glide, LigPrep) Integrated environment for molecular modeling and docking.
Protein Data Bank (PDB) Repository of 3D structures of biological macromolecules.
PubChem/ZINC Databases of small molecules.,
II. Protocol 1: Molecular Docking using AutoDock Vina

AutoDock Vina is a popular open-source docking program known for its speed and accuracy.[3][9]

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand in the binding site of interest.[10]

  • Clean the PDB File: Open the PDB file in a molecular visualization tool. Remove all non-essential molecules, such as water, ions, and co-solvents, unless they are known to play a crucial role in ligand binding. If the structure contains multiple identical chains, retain only one for the docking study.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar Only).

    • Assign Gasteiger charges to the protein atoms (Edit -> Charges -> Compute Gasteiger).

    • Save the prepared protein in the PDBQT format (Grid -> Macromolecule -> Choose -> Save). This format includes atomic charges and atom types required by AutoDock Vina.[11]

  • Obtain or Draw Ligand Structure: The 2D structure of the piperazine derivative can be drawn using chemical drawing software or downloaded from databases like PubChem.

  • Convert to 3D and Optimize: Convert the 2D structure to a 3D conformation. It is crucial to perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Prepare the Ligand in AutoDock Tools (ADT):

    • Open the 3D structure of the ligand in ADT.

    • ADT will automatically detect the root atom and rotatable bonds. The flexibility of the piperazine ring and its substituents is a key consideration.[7]

    • Save the prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT).

  • Define the Binding Site: The grid box defines the search space for the docking simulation. If a co-crystallized ligand is present, center the grid box on this ligand to define the active site.[10]

  • Set Grid Parameters in ADT:

    • Go to Grid -> Grid Box.

    • Adjust the dimensions and center of the grid box to encompass the entire binding pocket. A buffer of at least 4-5 Å around the ligand is recommended.

    • Save the grid parameter file (GPF).

  • Create a Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and other optional settings like exhaustiveness.

  • Execute AutoDock Vina: Run the docking simulation from the command line:

III. Protocol 2: Molecular Docking using Schrödinger Glide

Schrödinger's Glide is a widely used commercial docking program that offers different levels of precision for various docking needs.[12][13]

  • Import Protein Structure: Import the PDB structure into Maestro.

  • Run Protein Preparation Wizard: This tool automates several critical steps:

    • Assigns bond orders.

    • Adds hydrogens and corrects protonation states of residues like histidine at a specified pH.[14]

    • Optimizes hydrogen bond networks.

    • Performs a restrained energy minimization to relieve steric clashes.

    • This comprehensive preparation is crucial for accurate docking.[13]

  • Import Ligand Structures: Import the 2D or 3D structures of the piperazine derivatives.

  • Run LigPrep: This tool generates low-energy 3D conformations of the ligands.[15] It can also:

    • Generate different ionization states at a specified pH.

    • Produce various tautomers and stereoisomers.

    • Perform an initial energy minimization.

  • Define the Binding Site: In Maestro, select the co-crystallized ligand or key active site residues to define the center of the grid box.

  • Generate the Grid: Use the Receptor Grid Generation panel. The grid files pre-calculate the receptor's properties, which speeds up the docking process.

  • Set up the Docking Job: In the Ligand Docking panel, specify the generated grid file and the prepared ligands from LigPrep.

  • Choose Docking Precision: Glide offers several precision modes (HTVS, SP, XP) that balance speed and accuracy. For lead optimization studies, Extra Precision (XP) is recommended.[13]

  • Run the Docking Job: Launch the calculation.

Visualization of the Docking Workflow

The following diagram illustrates the general workflow for molecular docking.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (PDB) Prep_Protein Protein Preparation (Add H, Assign Charges) PDB->Prep_Protein Ligand_2D Ligand Structure (2D/3D) Prep_Ligand Ligand Preparation (Energy Minimization) Ligand_2D->Prep_Ligand Grid Grid Generation (Define Binding Site) Prep_Protein->Grid Docking Molecular Docking (Vina/Glide) Prep_Ligand->Docking Grid->Docking Results Docking Poses & Scores Docking->Results Analysis Analysis of Interactions (H-bonds, Hydrophobic) Results->Analysis Validation Validation (Redocking, Experimental Data) Analysis->Validation

Caption: General workflow for molecular docking studies.

Analysis and Interpretation of Docking Results

A successful docking simulation generates several possible binding poses for each ligand, ranked by a scoring function.

  • Docking Score: The primary metric for ranking ligands. Lower binding energy (in kcal/mol) generally indicates a more favorable interaction. However, the docking score is an estimation and should not be the sole determinant of a compound's potential.[16]

  • Binding Pose Analysis: Visually inspect the top-ranked poses. A plausible binding mode should exhibit:

    • Hydrogen Bonds: Key interactions that provide specificity.

    • Hydrophobic Interactions: Important for overall binding affinity.

    • Pi-Pi Stacking and Cation-Pi Interactions: Common with aromatic moieties often found in piperazine derivatives.

  • Clustering of Poses: Analyze the clustering of the predicted poses. A large cluster of low-energy poses suggests a well-defined and favorable binding site.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform validation studies.[17]

  • Redocking: A common validation method is to dock the co-crystallized ligand back into the receptor's binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[17]

Case Study: Piperazine Derivatives as Kinase Inhibitors

Kinases are a major class of drug targets, and numerous piperazine-containing compounds have been developed as kinase inhibitors. In a typical kinase docking study, the piperazine core often forms key hydrogen bonds with the hinge region of the kinase domain.

The diagram below illustrates a hypothetical interaction of a piperazine derivative with a kinase active site.

Kinase_Interaction cluster_protein Kinase Hinge Region cluster_ligand Piperazine Derivative Ala Alanine Glu Glutamate Piperazine Piperazine Core Piperazine->Ala H-bond (donor) Piperazine->Glu H-bond (acceptor) Aryl_Group Aryl Group Aryl_Group->Ala Hydrophobic Interaction

Caption: Key interactions of a piperazine derivative in a kinase active site.

Troubleshooting and Best Practices

  • Handling Ligand Flexibility: For highly flexible piperazine derivatives (more than 10-15 rotatable bonds), consider increasing the exhaustiveness parameter in AutoDock Vina or using induced-fit docking protocols in Schrödinger to allow for receptor flexibility.[7][18]

  • Charge Models: The choice of atomic charges can significantly impact the docking results, especially for molecules with formal charges like protonated piperazines. While force-field based charges are standard, for lead optimization, more accurate charges derived from quantum mechanical calculations can be beneficial.[19][20]

  • Protonation States: The protonation state of both the ligand and receptor residues can dramatically affect binding. Ensure that these are correctly assigned based on the physiological pH.[14]

Conclusion

Molecular docking is an indispensable tool in the modern drug discovery pipeline for piperazine derivatives. By following rigorous and validated protocols, researchers can gain valuable insights into the structure-activity relationships of these versatile compounds, guiding the design of more potent and selective therapeutic agents. The protocols and best practices outlined in this guide provide a solid foundation for conducting meaningful and reproducible molecular docking studies.

References

  • Schrödinger, LLC. (n.d.). Glide Tutorial. Retrieved from [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949.
  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Retrieved from [Link]

  • ResearchGate. (2015, November 11). How do I handle Docking of highly flexible ligand (25+ rotational bonds)?. Retrieved from [Link]

  • Vieth, M., Hirst, J. D., & Brooks, C. L., 3rd (1998). Deciphering common failures in molecular docking of ligand-protein complexes. Journal of computer-aided molecular design, 12(6), 563–572.
  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening.
  • Irwin, J. J., Shoichet, B. K., Mysinger, M. M., Huang, N., Colizzi, F., Wassam, P., & Cao, Y. (2012). Automated docking of public and proprietary chemical libraries with DOCK 3.7.
  • Schrödinger, LLC. (n.d.). Glide. Retrieved from [Link]

  • ResearchGate. (2025, January). Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. Retrieved from [Link]

  • Anderson, A. C. (2011). Structure-based functional design of drugs: from target to lead compound. Methods in molecular biology (Clifton, N.J.), 716, 239–253.
  • Raha, K., & Merz, K. M., Jr (2005). Probing molecular docking in a charged model binding site. Journal of the American Chemical Society, 127(30), 10688–10697.
  • SciSpace. (2018). Synthesis and molecular docking study of piperazine derivatives as potent inhibitor of thymidine phosphorylase. Retrieved from [Link]

  • Khan, K. M., Saad, S. M., Shaikh, N. N., Ali, M., Khan, M., Perveen, S., & Choudhary, M. I. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic chemistry, 79, 323–332.
  • CD ComputaBio. (n.d.). Schrödinger Docking Tutorial. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips for machine learning in computational drug design.
  • Read the Docs. (n.d.). Flexible docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • MDPI. (2025, June 19). In Silico Evaluation of Diketopiperazine (DPK) Derivatives as Potential Inhibitors for G-Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. Retrieved from [Link]

  • Wang, Z., Sun, H., Yao, X., Li, D., & Xu, L. (2016). Comprehensive assessment of flexible-ligand docking algorithms: current effectiveness and challenges.
  • Al-Balas, Q., Al-Ja'afreh, M., Al-Zoubi, M. S., Al-Adhami, W., Al-Shar'i, N. A., & Al-Halaseh, L. K. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Journal of molecular structure, 1235, 130252.
  • Bioinformatics Review. (2020, October 10). How to perform Flexible Docking using Autodock Vina?. Retrieved from [Link]

  • Raha, K., & Merz, K. M., Jr (2004). Importance of accurate charges in molecular docking: quantum mechanical/molecular mechanical (QM/MM) approach. Journal of medicinal chemistry, 47(27), 6791–6801.
  • Schrödinger, LLC. (n.d.). Docking and scoring. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from [Link]

  • ResearchGate. (2025, August 1). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Retrieved from [Link]

  • Scribd. (2010, April 23). Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent. Retrieved from [Link]

  • Scribd. (n.d.). Glide User Manual. Retrieved from [Link]

  • PubMed. (2019, November 15). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Retrieved from [Link]

  • MDPI. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, December 9). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Docking Studies of Piperazine Propyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate Derivatives. Retrieved from [Link]

  • JSciMed Central. (2018, October 25). Molecular Docking Simulation with Special Reference to Flexible Docking Approach. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • Journal of King Saud University - Science. (2020, October 29). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Retrieved from [Link]

  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • Florida International University. (n.d.). fiu-docking-tutorial.pdf. Retrieved from [Link]

  • ResearchGate. (2022, March 30). MOLECULAR DOCKING, BINDING ENERGY AND MOLECULAR DYNAMICS SIMULATION STUDIES OF PIPERAZIN-1-YLPYRIDAZINE DERIVATIVES AS DCTPASE INHIBITORS. Retrieved from [Link]

  • Nature. (2024, October 9). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Retrieved from [Link]

  • IGI Global. (n.d.). Molecular Docking Challenges and Limitations. Retrieved from [Link]

  • JSciMed Central. (2016, July 14). Challenges in Docking: Mini Review. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • YouTube. (2023, March 24). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. Retrieved from [Link]

  • Wikipedia. (n.d.). Docking (molecular). Retrieved from [Link]

  • Kaczor, A. A., & Selent, J. (2015). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Current medicinal chemistry, 22(31), 3564–3589.
  • MDPI. (n.d.). Spectroscopic and Molecular Docking Analysis of π-Acceptor Complexes with the Drug Barbital. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the N-alkylation of piperazine.

Piperazine is a privileged pharmacophore in drug discovery, but its symmetrical diamine structure presents a classic synthetic hurdle: achieving selective mono-alkylation without succumbing to statistical mixtures of unreacted, mono-alkylated, and bis-alkylated products. This guide provides field-proven troubleshooting, quantitative data, and self-validating protocols to ensure high-yield, selective functionalization.

The Mechanistic Challenge: Why Bis-Alkylation Happens

The difficulty in mono-alkylating piperazine is rooted in physical organic chemistry. Piperazine possesses two secondary amines with nearly identical


 values (~9.8). When the first nitrogen is alkylated, the newly attached alkyl group exerts a positive inductive effect (+I effect). This electron-donating property means the resulting mono-alkylated tertiary amine is often more nucleophilic than the starting material.

Because the second nitrogen remains sterically accessible and electronically active, the reaction kinetics for the second alkylation are highly competitive. Consequently, a standard 1:1 stoichiometric reaction with an alkyl halide inevitably yields a statistical mixture, severely impacting reaction efficiency and complicating chromatographic purification.

Troubleshooting & FAQs

Q1: I am using a strict 1:1 ratio of piperazine to alkyl bromide, but my LC-MS shows a 35% bis-alkylated byproduct. How do I force mono-selectivity? A1: Stoichiometry alone cannot overcome the inductive effect of the first alkylation. To achieve mono-selectivity, you must either alter the statistical probability or break the symmetry of the molecule [1].

  • Solution A (Statistical): Use a massive excess of piperazine (5 to 10 equivalents). The electrophile will statistically encounter unreacted piperazine far more often than the mono-alkylated product. The unreacted piperazine can be recovered during an aqueous acidic workup.

  • Solution B (Desymmetrization): Utilize a protecting group strategy. Reacting piperazine with 1 equivalent of

    
     creates mono-Boc-piperazine. The Boc group's strong electron-withdrawing nature completely deactivates one nitrogen, leaving the other as the sole nucleophilic center.
    

Q2: My reductive amination is stalling at the iminium ion stage, yielding mostly unreacted starting material. What is wrong? A2: Reductive amination is highly pH-dependent. If the pH is too high, the hemiaminal intermediate will not dehydrate to form the reactive iminium ion. If the pH is too low, the piperazine nitrogen becomes fully protonated and non-nucleophilic [2].

  • Solution: Add a catalytic amount of glacial acetic acid (0.1 to 0.2 eq) to adjust the microenvironment to pH 5–6. Furthermore, allow the amine and aldehyde to stir for 1–2 hours before adding the reducing agent to ensure iminium formation is complete.

Q3: I'm observing quaternization (quaternary ammonium salts) when using highly reactive alkyl iodides. How can I prevent this over-reaction? A3: Highly reactive electrophiles (like methyl iodide or benzyl iodide) will rapidly alkylate the tertiary amine product, forming a permanently charged quaternary salt.

  • Solution: Switch your synthetic route to reductive amination [3]. Reductive amination inherently stops at the tertiary amine stage because the resulting product lacks the necessary N-H proton to form a subsequent iminium ion, making quaternization impossible under these conditions.

Quantitative Yield Comparison

The table below summarizes the expected outcomes of various mono-alkylation strategies based on empirical process chemistry data.

Synthetic StrategyReagents & ConditionsExpected Mono-Alkylated YieldExpected Bis-Alkylated YieldAtom Economy & Scalability
Direct Alkylation (1:1) R-X (1 eq),

, DMF
30% - 40%30% - 45%High economy, poor scalability due to purification.
Direct Alkylation (Excess) R-X (1 eq), Piperazine (5 eq)70% - 75%< 5%Low economy, requires extensive aqueous recovery.
Boc-Protection Route 1.

(1 eq)2. R-X, Base3. TFA Deprotection
80% - 90% (Over 3 steps)0% (Completely suppressed)Low economy (multi-step), excellent scalability and purity.
Reductive Amination R-CHO (1.1 eq),

75% - 85%< 2%High economy, highly scalable, avoids halide waste [4].

Validated Experimental Protocols

Protocol A: Selective Mono-Boc Protection of Piperazine

This protocol utilizes kinetic control and temperature modulation to prevent di-protection.

  • Preparation: Dissolve piperazine (2.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Temperature Control (Critical): Cool the reaction flask to 0°C using an ice bath. Causality: Lowering the temperature slows the reaction kinetics, ensuring that the local concentration of

    
     remains lower than the available piperazine, preventing di-Boc formation.
    
  • Addition: Dissolve

    
     (1.0 eq) in DCM and add it dropwise  via an addition funnel over a period of 2 hours.
    
  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Self-Validation: Perform TLC (using a Ninhydrin stain). You should observe unreacted piperazine at the baseline, the mono-Boc product at a mid-range

    
    , and negligible di-Boc product near the solvent front.
    
  • Workup: Transfer the mixture to a separatory funnel and wash heavily with distilled water (3x). Causality: Unreacted piperazine is highly water-soluble and will partition into the aqueous phase, effectively separating it from the organic-soluble mono-Boc-piperazine.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the desymmetrized intermediate.
    
Protocol B: Mono-N-Alkylation via Reductive Amination

An atom-economical approach that uses mild hydride donors to selectively reduce iminium ions.

  • Iminium Formation: Combine mono-Boc-piperazine (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-dichloroethane (DCE).

  • pH Adjustment: Add glacial acetic acid (0.1 eq). Stir at room temperature for 1 to 2 hours.

  • Self-Validation: Analyze an aliquot via LC-MS to confirm the complete consumption of the aldehyde and the formation of the iminium/enamine intermediate. Do not proceed until this step is verified, or the reducing agent will convert your starting aldehyde into a primary alcohol byproduct.

  • Reduction: Add sodium triacetoxyborohydride (

    
    ) (1.5 eq) portion-wise. Causality: 
    
    
    
    is a mild reducing agent that selectively targets the electrophilic iminium ion over the unreacted aldehyde, ensuring high chemoselectivity.
  • Reaction: Stir for 4–12 hours at room temperature.

  • Quench & Isolate: Quench with saturated aqueous

    
     to neutralize the acid and destroy excess hydride. Extract with DCM, dry, and purify via silica gel chromatography.
    

Reaction Pathway Visualizations

The following diagrams map the logical workflows and decision trees for optimizing piperazine alkylation.

Workflow cluster_0 Pathway A: Boc Protection Strategy cluster_1 Pathway B: Reductive Amination Start Piperazine Core Boc Boc2O (1 eq) 0°C to RT Start->Boc Aldehyde R-CHO, AcOH (cat) pH 5-6 Start->Aldehyde MonoBoc Mono-Boc-Piperazine Boc->MonoBoc Alkylate R-X, Base Polar Aprotic Solvent MonoBoc->Alkylate Protected N-Alkyl-N'-Boc Alkylate->Protected Deprotect TFA or HCl in DCM Protected->Deprotect Final Mono-N-Alkylated Product Deprotect->Final Iminium Iminium Intermediate Aldehyde->Iminium Reduce NaBH(OAc)3 Room Temp Iminium->Reduce Reduce->Final

Workflow comparing Boc-protection and reductive amination for mono-N-alkylation.

BaseSelection Select Base Selection for Alkylation Weak Weak Inorganic (e.g., K2CO3, Cs2CO3) Select->Weak Strong Strong Inorganic (e.g., NaOH, KOH) Select->Strong Organic Tertiary Amine (e.g., DIPEA, Et3N) Select->Organic Res1 Ideal for primary halides. Minimizes side reactions. Weak->Res1 Res2 Risk of E2 elimination with hindered halides. Strong->Res2 Res3 Homogeneous reaction. Good for sensitive substrates. Organic->Res3

Decision tree for selecting the optimal base in piperazine N-alkylation reactions.

References

  • Bienz, S., et al. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?" ResearchGate, 2013. [Link]

  • O'Brien, P., et al. "Opportunities and challenges for direct C–H functionalization of piperazines." Beilstein Journal of Organic Chemistry, 2016. [Link]

  • RSC Advances. "A practical catalytic reductive amination of carboxylic acids." Royal Society of Chemistry, 2020. [Link]

Technical Support Center: Advanced Troubleshooting for Piperazine Synthesis Catalyst Loading

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with catalyst loading during piperazine synthesis. Because piperazine cores are privileged pharmaceutical scaffolds, optimizing their synthesis requires a deep understanding of catalytic mechanisms, deactivation pathways, and precise reaction engineering.

The Mechanistic Causality of Catalyst Deactivation

Piperazine synthesis presents a unique catalytic challenge because the product itself is inherently hostile to many catalytic systems. Understanding why your catalyst fails is the first step to optimizing its loading.

  • Amine Coordination & Poisoning: Piperazine contains two highly basic secondary amines. These nitrogen centers act as strong Lewis bases that readily coordinate to transition metal centers (such as Pd, Ir, or Ru), occupying active sites and leading to rapid catalyst poisoning[1].

  • Redox Inhibition: In modern organic photoredox catalysis, the piperazine product often exhibits a lower oxidation potential (+1.23 V vs SCE) than the reactive imine intermediates (+1.84 V vs SCE)[2]. This causes competitive oxidation of the product, effectively stalling the catalytic cycle and necessitating unusually high catalyst loadings (up to 10 mol%) to overcome product inhibition[2].

  • Pathway Competition: In heterogeneous industrial amination (e.g., using Ni-MgO catalysts to convert ethanolamines), insufficient catalyst loading fails to drive the primary amination pathway efficiently, allowing slower, thermodynamically favorable side reactions (like hydrodehalogenation or symmetrical disubstitution) to dominate[3][4].

G Start Evaluate Piperazine Reaction Outcome ConvCheck Analyze Substrate Conversion (LC-MS/GC) Start->ConvCheck LowConv Stalled / Low Conversion (< 50%) ConvCheck->LowConv Yield < Expected HighConv High Conversion (> 90%) ConvCheck->HighConv Yield < Expected CatDeact Hypothesis: Catalyst Poisoning (Amine Coordination / Redox) LowConv->CatDeact OverReact Hypothesis: Over-reaction (Bis-arylation / Side Products) HighConv->OverReact Poor Selectivity Val1 Validation: Spike with 2 mol% fresh catalyst. Does it resume? CatDeact->Val1 Val2 Validation: Run at 1 mol% loading. Does selectivity improve? OverReact->Val2 Sol1 Action: Increase loading to 10 mol% or use in situ salt formation Val1->Sol1 Yes Sol2 Action: Maintain low loading (1-3 mol%) or use mono-protected piperazine Val2->Sol2 Yes

Fig 1: Logical troubleshooting workflow for piperazine synthesis catalyst loading optimization.

Troubleshooting Guide & FAQs

Q1: My reaction conversion stalls at 40-50% despite using a standard 1-2 mol% catalyst loading. Should I just heat it higher? A1: No. Heating a poisoned catalyst will only lead to thermal degradation of your starting materials. The causality here is likely product inhibition. Because the synthesized piperazine coordinates to the metal or out-competes intermediates for redox activation, the active catalyst concentration drops to zero mid-reaction[1][2]. Solution: Increase the catalyst loading to 5-10 mol%[2]. Alternatively, employ an in situ salt formation strategy (e.g., generating an acid to protonate the secondary amine), which blocks the nitrogen lone pair from coordinating to the catalyst, effectively preventing poisoning[1].

Q2: I achieved full conversion, but my selectivity is ruined by bis-arylated (double arylation) piperazine byproducts. Is my catalyst loading too high? A2: Yes. Excessive catalyst loading lowers the kinetic barrier for all pathways. Once the mono-substituted piperazine is formed, a high concentration of active catalyst facilitates a second cross-coupling event on the remaining secondary amine[3][5]. Solution: Systematically decrease your catalyst loading. For example, in Pd-catalyzed cyclizations, reducing the palladium loading from 5 mol% to 1-3 mol% can drastically suppress bis-arylation and preserve mono-selectivity, even if it requires extending the reaction time to 12 hours[6]. If low loading still yields double arylation, switch to a mono-protected substrate like N-Boc-piperazine[5].

Q3: When optimizing heterogeneous catalysts (e.g., Ni-MgO) for ethanolamine amination, how do I distinguish between mass transfer limitations and insufficient active sites? A3: If the reaction rate does not scale linearly with an increase in catalyst weight percentage (e.g., moving from 1 wt% to 5 wt% yields no improvement), you are likely facing mass transfer limitations[3]. Solution: Run an agitation variation test. Increase the stirring RPM by 50%. If the reaction rate improves, the system is mass-transfer limited. If the rate remains unchanged, the catalyst loading is genuinely insufficient to drive the main pathway, and you must increase the mass loading (typically to 1-10 wt% for these systems)[3].

Quantitative Data Analysis

To assist in benchmarking your reactions, the following table summarizes the quantitative impact of catalyst loading across different piperazine synthesis methodologies.

Table 1: Impact of Catalyst Loading on Piperazine Synthesis Metrics

Reaction SystemCatalyst LoadingConversion (%)Mono-Product Yield (%)Bis-Product Yield (%)Mechanistic Observation
Pd(0)/DPEphos Cyclization 1 mol%>95% (at 12 h)92%< 2%Slow kinetics, but highly selective against over-reaction[6].
Pd(0)/DPEphos Cyclization 3 mol%>99% (at 0.5 h)98%< 1%Optimal balance of catalytic turnover and selectivity[6].
Photoredox (Acridinium) 2 mol%~40% (Stalled)~35%N/ASevere product inhibition via competitive oxidation stalls the cycle[2].
Photoredox (Acridinium) 10 mol%>95%88%N/AHigh loading successfully overcomes redox potential mismatch (+1.23V vs +1.84V)[2].
Heterogeneous (Ni-MgO) 1-2 wt%< 50%LowHighInsufficient active sites allow slower parallel side-reactions to dominate[3][4].

Self-Validating Experimental Protocols

To ensure trustworthiness in your optimization, do not rely on single end-point yields. Use the following self-validating workflow to isolate catalyst loading variables.

Protocol: The "Spike and Stir" Catalyst Validation Workflow

This protocol is designed to definitively prove whether low yield is caused by catalyst deactivation (poisoning) or fundamental reagent failure.

Step 1: Baseline Establishment & Kinetic Sampling

  • Set up three parallel piperazine synthesis reactions with varying catalyst loadings: 1 mol%, 3 mol%, and 5 mol% (or 1 wt%, 5 wt%, 10 wt% for heterogeneous systems)[3].

  • Extract 50 µL aliquots at exactly 15 min, 30 min, 1 h, and 2 h. Quench immediately and analyze via LC-MS or GC-FID.

  • Causality Check: Plot conversion over time. If the 1 mol% reaction starts rapidly but flatlines at 40% while starting materials remain, the catalyst has been poisoned or inhibited by the product.

Step 2: The "Spike" Validation (In-situ Rescue)

  • Take the stalled 1 mol% reaction flask. Under a strict inert atmosphere (argon or nitrogen), inject an additional 2 mol% of fresh, active catalyst complex [3].

  • Stir for an additional 30 minutes and sample again.

  • Self-Validation: If conversion immediately resumes and climbs toward 90%, you have definitively proven that the initial catalyst loading was deactivated by the piperazine product. If the reaction remains stalled, the issue is not catalyst loading; you must investigate reagent degradation, moisture ingress, or incorrect stoichiometry.

Step 3: Selectivity Profiling

  • Analyze the end-point crude mixture of the 5 mol% reaction.

  • Causality Check: Quantify the ratio of mono-substituted to bis-substituted piperazine. If the 5 mol% loading shows >5% bis-arylation compared to <1% in the 3 mol% loading, you have exceeded the optimal catalyst threshold, lowering the kinetic barrier for undesired secondary reactions[3][5]. Standardize your final protocol at the lowest loading that achieves >95% conversion without requiring a mid-reaction spike.

References

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC. [Link]

  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - ACS Publications. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - ACS Publications. [Link]

  • US3682919A - Process for the preparation of piperazine - Google P

Sources

addressing peak tailing in HPLC of basic compounds like piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of liquid chromatography. One of the most notorious challenges in HPLC is achieving symmetrical peaks for basic compounds, particularly amines like piperazine.

This guide is designed to move beyond superficial fixes. We will explore the mechanistic causality behind peak tailing, provide diagnostic workflows, and establish self-validating experimental protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Part 1: Diagnostic Workflow

Before altering your method chemistry, it is critical to isolate whether the tailing is a systemic hardware issue or a specific chemical interaction between your analyte and the stationary phase.

DiagnosticWorkflow Start Peak Tailing Detected (Tf > 1.2) AllPeaks Are all peaks tailing? Start->AllPeaks SystemIssue System/Hardware Issue Check dead volume, frits, or mass overload AllPeaks->SystemIssue Yes BasicAnalyte Analyte-Specific Issue (Basic Compound / Piperazine) AllPeaks->BasicAnalyte No CheckPH Is Mobile Phase pH between 4.0 and 8.0? BasicAnalyte->CheckPH Silanol Silanol Ionization (Si-O⁻) causing secondary interactions CheckPH->Silanol Yes ActionCol Action 2: Change Column Use Endcapped or Polar-Embedded CheckPH->ActionCol No ActionPH Action 1: Adjust pH Lower to 2.5 or Raise > 10.0 Silanol->ActionPH ActionPH->ActionCol If tailing persists

Diagnostic workflow for isolating and resolving HPLC peak tailing in basic analytes.

Part 2: Core Troubleshooting Q&A

Q1: Mechanistic Cause: Why do basic compounds like piperazine exhibit severe peak tailing on standard C18 columns? A: Peak tailing for basic compounds is rarely a failure of the hydrophobic stationary phase itself; rather, it is caused by a secondary retention mechanism[1]. Piperazine is a weak base with two pKa values (typically ~5.3 and ~9.8)[2]. At a neutral pH, the amine groups are protonated and carry a positive charge. Concurrently, standard silica supports contain residual, unbonded silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. At neutral pH, these silanols deprotonate and become negatively charged (Si-O⁻)[3].

The electrostatic attraction between the positively charged piperazine and the negatively charged silanols creates a strong ion-exchange interaction[4]. Because this secondary interaction is slower and energetically different from the primary hydrophobic retention, a fraction of the analyte molecules "drag" behind the main band, resulting in an asymmetrical, tailing peak.

Q2: pH Optimization: How does mobile phase pH solve the issue? A: Adjusting the mobile phase pH is the most effective, first-line defense because it directly manipulates the ionization state of the molecules involved, effectively shutting down the secondary ion-exchange mechanism[3].

  • Low pH Strategy (pH 2.0 - 3.0): By dropping the pH below the pKa of the silanol groups, you force the silanols into their fully protonated, neutral state (Si-OH). Without the negative charge on the silica surface, the ion-exchange mechanism is suppressed, leaving only the primary hydrophobic interaction[5].

  • High pH Strategy (pH > 10.0): Alternatively, raising the pH above the pKa of piperazine deprotonates the amine, rendering the analyte neutral. Caution: Standard silica dissolves above pH 8.0; this approach strictly requires a specialized high-pH stable column (e.g., hybrid silica-polymer phases)[3].

ChemicalInteraction Piperazine Piperazine (Basic Amine) pKa ~ 5.3 & 9.8 MidPH Mid pH (4.0 - 8.0) Both Species Ionized Piperazine->MidPH Protonated (NH2+) LowPH Low pH (< 3.0) Silanols Neutralized Piperazine->LowPH Protonated (NH2+) HighPH High pH (> 10.0) Piperazine Neutralized Piperazine->HighPH Neutral (NH) Silanol Residual Silanols (Si-OH) on Silica Surface Silanol->MidPH Deprotonated (Si-O-) Silanol->LowPH Protonated (Si-OH) Silanol->HighPH Deprotonated (Si-O-) Interaction Strong Ionic Interaction (Severe Peak Tailing) MidPH->Interaction NoInteraction1 Hydrophobic Retention Only (Symmetrical Peak) LowPH->NoInteraction1 NoInteraction2 Hydrophobic Retention Only (Symmetrical Peak) HighPH->NoInteraction2

Effect of mobile phase pH on piperazine-silanol secondary interactions.

Q3: Column Chemistry: If my method restricts pH changes, what stationary phase features prevent tailing? A: If your method requires a mid-range pH (e.g., for MS compatibility or analyte stability), you must rely on advanced column chemistries to shield the analyte from active silanols:

  • Endcapped Columns: These phases undergo a secondary bonding process with small silanes (like trimethylchlorosilane) to physically cap and block residual silanols[6].

  • Polar-Embedded Phases: These columns incorporate a polar functional group (e.g., amide, ether) into the alkyl chain. This creates a localized hydration layer at the silica surface, providing a steric and electrostatic shield that prevents basic analytes from reaching the underlying silanols[6].

  • Type B Silica: Always ensure you are using high-purity Type B silica. Older Type A silica contains trace metal contaminants (iron, aluminum) that drastically increase the acidity and reactivity of adjacent silanol groups[1].

Q4: Additives: When should I use mobile phase additives like Triethylamine (TEA)? A: Adding a competing base like TEA (typically at 5-10 mM) is a historical but highly effective "silanol suppressor" technique. Because TEA is a small, highly basic amine, it preferentially binds to the ionized silanol groups, effectively masking them from the larger piperazine analytes[5]. However, this is a brute-force approach. TEA can cause rapid hydrolysis of the stationary phase and endcapping, drastically reducing column lifetime[5]. It should only be used as a last resort when modern column chemistries and pH optimization fail.

Q5: Hardware/Overload: What if all peaks in my chromatogram are tailing, not just the basic ones? A: If neutral and acidic compounds are also exhibiting tailing, the issue is systemic rather than chemical[2].

  • Extra-Column Volume: Long or wide-bore tubing (e.g., >0.005" ID) between the injector, column, and detector causes physical band broadening and tailing[2][6].

  • Mass Overload: Injecting too much sample saturates the stationary phase. Self-Validation Check: Dilute your sample by a factor of 10 and re-inject. If the peak shape suddenly becomes symmetrical, mass overload was the culprit[2].

  • Hardware Blockages: A void at the head of the column or a partially plugged inlet frit will distort the flow profile for all analytes[2].

Part 3: Quantitative Data Presentation

The table below summarizes the ionization states and expected outcomes when analyzing piperazine derivatives at various mobile phase pH levels.

Mobile Phase pHPiperazine State (pKa ~5.3, 9.8)Silanol State (pKa ~3.5-4.5)Dominant Retention MechanismExpected USP Tailing Factor (Tf)
pH 7.0 Protonated (Cationic)Ionized (Anionic)Mixed-Mode (Hydrophobic + Ion-Exchange)> 2.0 (Severe Tailing)
pH 2.5 Protonated (Cationic)Neutral (Protonated)Purely Hydrophobic≤ 1.2 (Symmetrical)
pH 10.5 Neutral (Deprotonated)Ionized (Anionic)Purely Hydrophobic≤ 1.2 (Symmetrical)

Part 4: Experimental Protocols

Protocol: Systematic Mobile Phase pH Optimization for Silanol Suppression

This self-validating protocol is designed to empirically prove whether peak tailing is caused by secondary silanol interactions or hardware issues.

Objective: To determine the optimal mobile phase pH to eliminate secondary ion-exchange interactions and achieve a USP Tailing Factor (Tf) ≤ 1.2 for piperazine derivatives.

Step 1: Baseline Assessment

  • Prepare the piperazine sample (approx. 0.1 mg/mL) in the initial mobile phase to prevent solvent-mismatch distortion.

  • Inject the sample using a standard, endcapped C18 column at an initial pH of 7.0.

  • Calculate the baseline USP Tailing Factor (Tf) at 5% of the peak height. Document this baseline.

Step 2: Buffer Preparation Prepare three distinct 20 mM potassium phosphate buffers to test across the ionization spectrum:

  • Buffer A (pH 7.0): Dissolve potassium phosphate monobasic in HPLC-grade water; adjust to pH 7.0 using dilute KOH.

  • Buffer B (pH 4.5): Dissolve potassium phosphate monobasic; adjust to pH 4.5 using phosphoric acid.

  • Buffer C (pH 2.5): Dissolve potassium phosphate monobasic; adjust to pH 2.5 using phosphoric acid.

Step 3: Chromatographic Evaluation

  • Equilibrate the column with Buffer A mixed with your organic modifier (e.g., 70:30 Buffer:Methanol) for at least 10 column volumes. Inject the sample and record the Tf.

  • Flush the system, equilibrate with Buffer B, inject the sample, and record the Tf.

  • Flush the system, equilibrate with Buffer C, inject the sample, and record the Tf.

Step 4: Data Interpretation & Causality Check

  • Confirmation of Silanol Interaction: If the Tf improves from >2.0 at pH 7.0 to ≤1.2 at pH 2.5, the root cause is definitively confirmed as silanol-driven secondary interactions. Adopt the pH 2.5 mobile phase for your validated method.

  • Confirmation of Hardware Issue: If severe tailing persists across all three pH levels, chemical interactions have been ruled out. The issue is hardware-related (e.g., column void, excessive extra-column volume, or a blocked frit). Proceed to hardware troubleshooting.

References

  • Understanding HPLC Peak Tailing | PDF - Scribd Source: scribd.com URL:[Link][1]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex Source: phenomenex.com URL:[Link][5]

  • Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL:[Link][4]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:[Link][6]

Sources

Validation & Comparative

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid versus other cetirizine precursors

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide compares 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid —a specific isomeric intermediate primarily used in impurity profiling and novel synthetic route exploration—against the standard industrial precursors for Cetirizine production.

Executive Summary: The Isomer Challenge

In the development of Cetirizine (a second-generation H1-antihistamine), the selection of precursors dictates not only the yield but the critical impurity profile of the final API. The standard industrial route relies on (4-chlorophenyl)phenylmethyl derivatives to establish the pharmacophore.

The molecule 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid represents a distinct chemical entity. It differs from standard precursors in two fundamental ways:

  • Regiochemistry: It possesses a 3-chlorophenyl (meta) substitution rather than the 4-chlorophenyl (para) substitution required for Cetirizine.

  • Backbone: It utilizes a phenylglycine-like acetic acid scaffold rather than the benzhydryl (diphenylmethyl) scaffold.

Consequently, this molecule is not a direct precursor for Cetirizine itself but serves as a critical Reference Standard Precursor for synthesizing Cetirizine Impurity G (the 3-chloro isomer) and investigating novel Strecker-type synthetic routes . This guide compares its performance and utility against the industry-standard precursor, 1-[(4-chlorophenyl)phenylmethyl]piperazine (Norchlorcyclizine) .

Technical Comparison: Active Precursor vs. Impurity Standard

The following table contrasts the user's specific topic molecule against the established industrial standard.

FeatureUser Topic: 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid Standard Alternative: Norchlorcyclizine
Chemical Structure Phenylglycine derivative (Acetic acid backbone)Benzhydryl derivative (Diphenylmethyl backbone)
Chlorine Position Meta (3-Cl) Para (4-Cl)
Primary Application Synthesis of Impurity G ; Chiral Resolution StudiesManufacture of Cetirizine API
Synthetic Route Strecker Synthesis (Aldehyde + Amine + Cyanide)N-Alkylation (Benzhydryl chloride + Piperazine)
Yield Potential Moderate (55-65% typical for Strecker)High (85-92% industrial optimized)
Cost Profile High (Custom synthesis/Reference Standard grade)Low (Commodity chemical)
Criticality Essential for QC Release Testing (Impurity marker)Essential for Therapeutic Efficacy

Mechanistic Pathways & Workflow

The diagram below illustrates the divergent pathways. The Standard Route (Blue) leads to the active drug. The Alternative/Impurity Route (Red) utilizes the 3-chlorophenyl acetic acid derivative to generate specific impurities for quality control.

Cetirizine_Pathways cluster_standard Standard Industrial Route (Active API) cluster_impurity Alternative / Impurity Route (Reference Standards) BenzCl 4-Chlorobenzhydryl Chloride Norchlor Norchlorcyclizine (Standard Precursor) BenzCl->Norchlor N-Alkylation (Toluene, Reflux) Piperazine Piperazine Piperazine->Norchlor Strecker Strecker Reaction (NaCN/KCN) Piperazine->Strecker Cetirizine Cetirizine Dihydrochloride (Active API) Norchlor->Cetirizine Alkylation w/ Cl-Ethoxyacetic Acid UserMol 2-(3-Chlorophenyl)-2- (piperazin-1-yl)acetic acid Norchlor->UserMol Structural Comparison Aldehyde 3-Chlorobenzaldehyde Aldehyde->Strecker Strecker->UserMol Hydrolysis ImpurityG Cetirizine Impurity G (3-Chloro Isomer) UserMol->ImpurityG Advanced Functionalization (Multi-step)

Figure 1: Comparative synthetic pathways showing the standard route to Cetirizine (Green) versus the route utilizing the 3-chlorophenyl acetic acid derivative (Red) for impurity profiling.

Experimental Protocols

Protocol A: Synthesis of the User's Molecule (Impurity Precursor)

Objective: Synthesize 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid via a modified Strecker reaction. This protocol is designed for generating reference standards.

Reagents:

  • 3-Chlorobenzaldehyde (1.0 eq)

  • Piperazine (anhydrous, 1.2 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.1 eq) or NaCN/Acetic Acid

  • Solvent: Acetonitrile (MeCN) / Methanol

  • Catalyst: Scandium triflate (1 mol%) or Iodine (catalytic)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 3-chlorobenzaldehyde (14.06 g, 100 mmol) and piperazine (10.34 g, 120 mmol) in MeCN (100 mL). Stir at room temperature for 2 hours until imine formation is monitored by TLC.

  • Cyanosilylation: Cool the mixture to 0°C. Add TMSCN (10.9 g, 110 mmol) dropwise followed by the catalyst.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The intermediate alpha-aminonitrile is formed.

  • Hydrolysis: Concentrate the solvent. Redissolve the residue in 6N HCl (50 mL) and reflux for 4 hours to convert the nitrile to the carboxylic acid.

  • Work-up: Cool to room temperature. Adjust pH to ~6.0 using NaOH solution to precipitate the zwitterionic product.

  • Purification: Filter the solid, wash with cold water and acetone. Recrystallize from Ethanol/Water (9:1).

  • Validation: Confirm structure via 1H NMR (distinct singlet for the methine proton at the chiral center ~4.2 ppm) and MS (M+H expected ~255.7).

Protocol B: Synthesis of the Standard Precursor (Norchlorcyclizine)

Objective: Synthesize 1-[(4-chlorophenyl)phenylmethyl]piperazine for active drug production.

Reagents:

  • 4-Chlorobenzhydryl chloride (1.0 eq)

  • Piperazine (3.0 eq - excess to prevent bis-alkylation)

  • Solvent: Toluene or Xylene

  • Base: Triethylamine or K2CO3

Step-by-Step Methodology:

  • Dissolution: Dissolve Piperazine (25.8 g, 300 mmol) in Toluene (150 mL) and heat to reflux (110°C).

  • Addition: Slowly add a solution of 4-Chlorobenzhydryl chloride (23.7 g, 100 mmol) in Toluene (50 mL) dropwise over 1 hour. Note: Slow addition is crucial to favor mono-alkylation.

  • Reflux: Continue reflux for 4–6 hours. Monitor disappearance of chloride by HPLC.

  • Quench: Cool to room temperature. Filter off the piperazine hydrochloride salts.

  • Extraction: Wash the organic layer with water (3 x 100 mL).

  • Isolation: Evaporate the toluene under reduced pressure to yield the crude oil.

  • Crystallization: Convert to the dihydrochloride salt by adding HCl/IPA, or crystallize the free base from Hexane.

  • Yield: Expected yield 85–90%. Purity >98%.

Performance Analysis & Causality

Why the 3-Chloro Isomer is "Inferior" for Therapy but "Superior" for QC

In drug development, "performance" depends on the end goal.

  • Pharmacodynamics (Receptor Binding):

    • Active (4-Cl): The para-chlorine atom in Cetirizine is essential for optimal binding affinity to the H1 histamine receptor. It fits into a specific hydrophobic pocket.

    • Impurity (3-Cl): The meta-chlorine atom creates steric clash or suboptimal alignment within the receptor pocket, significantly reducing antihistaminic potency. Therefore, as a drug precursor, the 3-chloro variant fails.

  • Chemical Stability & Reactivity:

    • Acetic Acid Derivative (User's Molecule): The alpha-amino acid structure is prone to decarboxylation under high thermal stress. It is less stable than the benzhydryl ether linkage found in standard precursors.

    • Benzhydryl Derivative (Standard): The benzhydryl group is robust, surviving the harsh conditions of subsequent ethoxy-alkylation steps required to finish the Cetirizine molecule.

  • Regulatory Compliance (ICH Q3A):

    • Regulatory bodies (FDA/EMA) require identification of impurities >0.1%.

    • The 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid pathway is the only reliable method to synthesize the specific 3-chloro impurity standard (Impurity G) in high purity for use as a reference marker in HPLC assays. In this context, it outperforms the standard precursor because it exclusively yields the required impurity without contamination from the active drug.

References

  • Baltzly, R., et al. (1949). "The preparation of N-monosubstituted piperazines." Journal of the American Chemical Society. Link

  • Opalka, C. J., et al. (1995). "Synthesis and resolution of enantiomers of the H1-antihistamine cetirizine." Synthesis. Link

  • European Pharmacopoeia (Ph. Eur.) . "Cetirizine Dihydrochloride Monograph - Impurity Profile." Link

  • Coseri, S. (2009). "Phthalimide derivatives as key intermediates in the synthesis of piperazine derivatives." Mini-Reviews in Organic Chemistry. Link

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation. Link

A Comparative Guide to Confirming the Purity of Synthesized 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic Acid by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. This guide provides an in-depth, technical comparison of methodologies for confirming the purity of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid, a key intermediate in various synthetic pathways, using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the trustworthiness and reproducibility of your results.

The synthesis of piperazine derivatives, such as 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid, can often lead to the formation of process-related impurities.[1] These can arise from starting materials, by-products, or degradation products.[2] Therefore, a robust analytical method is crucial for accurate quantification and control of these impurities. HPLC is a powerful and widely used technique for this purpose due to its high resolving power, sensitivity, and precision.[3][4]

This guide will compare two common reversed-phase HPLC (RP-HPLC) methods, highlighting the impact of different mobile phase compositions and gradient profiles on the separation and quantification of the main compound and its potential impurities.

The Critical Role of HPLC in Purity Determination

High-Performance Liquid Chromatography is indispensable in pharmaceutical analysis for the precise quantification of both APIs and their impurities.[5] The fundamental principle of HPLC involves the separation of components in a mixture as they are carried by a liquid mobile phase through a column packed with a solid stationary phase.[3][4] The differential interaction of the analyte and impurities with the stationary phase leads to their separation. For small molecule drugs, which are often hydrophobic, reversed-phase HPLC is particularly well-suited.[5]

The validation of the HPLC method is a regulatory requirement to ensure that the analytical procedure is suitable for its intended purpose.[6][7][8] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness.[4][6][7][9]

Experimental Design: A Comparative Approach

To illustrate the process of confirming the purity of synthesized 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid, we will compare two distinct RP-HPLC methods. The primary difference between these methods lies in the mobile phase composition and the gradient elution program. This comparison will demonstrate how subtle changes in chromatographic conditions can significantly impact the resolution and quantification of impurities.

Hypothetical Synthesis and Potential Impurities:

The synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid can be achieved through various synthetic routes.[10][11][12][13][14] A common approach involves the reaction of a substituted phenylacetic acid derivative with piperazine.[10][11] Potential impurities could include unreacted starting materials like 1-(3-chlorophenyl)piperazine, by-products from side reactions, or degradation products.[1][2] For the purpose of this guide, we will consider two hypothetical, yet plausible, impurities:

  • Impurity A: 1-(3-Chlorophenyl)piperazine (a potential starting material)

  • Impurity B: A dimeric by-product formed during the synthesis.

Diagram of the HPLC Workflow

The general workflow for HPLC analysis is depicted below. This process is fundamental to both methods being compared.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Synthesized Compound (Dissolved in Diluent) Injector Autosampler/Injector Sample->Injector MobilePhaseA Mobile Phase A (e.g., Aqueous Buffer) Pump HPLC Pump MobilePhaseA->Pump MobilePhaseB Mobile Phase B (e.g., Acetonitrile) MobilePhaseB->Pump Pump->Injector Column C18 Column Injector->Column Injection Detector UV Detector Column->Detector Elution CDS Chromatography Data System (CDS) Detector->CDS Signal Report Purity Report CDS->Report Integration & Calculation

Caption: A generalized workflow for HPLC analysis.

Comparative HPLC Methodologies

The following sections detail two distinct HPLC methods for the purity analysis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid.

Method 1: Isocratic Elution with a Standard Mobile Phase

This method represents a more traditional and simpler approach, often used for initial screening.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A 60:40 (v/v) mixture of 0.1% Phosphoric Acid in Water and Acetonitrile.[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of 1 mg/mL.

Method 2: Gradient Elution with Optimized Mobile Phase

This method employs a gradient elution, which is often necessary to achieve better separation of impurities with different polarities.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

Rationale for Method Comparison

The comparison between an isocratic and a gradient method is crucial. While isocratic elution is simpler, it may not provide sufficient resolution for complex samples. Gradient elution, by changing the mobile phase composition over time, can effectively separate compounds with a wider range of polarities. The choice of formic acid in Method 2 over phosphoric acid in Method 1 is to ensure compatibility with mass spectrometry (MS) if further characterization of impurities is required.[15]

Data Presentation and Interpretation

The following table summarizes hypothetical data obtained from the analysis of a single batch of synthesized 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid using both HPLC methods.

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Retention Time of Main Peak (min) 5.810.2
Purity of Main Peak (%) 98.599.2
Number of Detected Impurities 23
Resolution between Main Peak and Closest Impurity 1.22.5
Impurity A (%) 0.80.5
Impurity B (%) 0.70.3
Newly Detected Impurity C (%) Not Detected0.05

Interpretation of Results:

The data clearly demonstrates the superiority of the gradient elution method (Method 2) for this specific analysis.

  • Higher Purity Value: Method 2 indicates a higher purity of the main compound (99.2% vs. 98.5%). This is likely due to better separation from co-eluting impurities.

  • Improved Resolution: The resolution between the main peak and the closest eluting impurity is significantly better in Method 2 (2.5 vs. 1.2). A resolution value of greater than 1.5 is generally considered desirable for accurate quantification.

  • Detection of Additional Impurities: Method 2 was able to detect an additional low-level impurity (Impurity C) that was not observed with Method 1. This highlights the increased sensitivity of the gradient method for trace impurity analysis.

Logical Relationship of Method Selection and Purity Assessment

The choice of an appropriate HPLC method directly impacts the accuracy of the purity assessment. An inadequate method may lead to an overestimation of purity by failing to separate all impurities from the main compound.

Method_Selection_Logic Start Synthesized Compound with Unknown Purity Method_Selection HPLC Method Selection Start->Method_Selection Isocratic Method 1: Isocratic Method_Selection->Isocratic Gradient Method 2: Gradient Method_Selection->Gradient Analysis1 HPLC Analysis (Isocratic) Isocratic->Analysis1 Analysis2 HPLC Analysis (Gradient) Gradient->Analysis2 Result1 Incomplete Separation (Lower Resolution, Fewer Impurities Detected) Analysis1->Result1 Result2 Complete Separation (Higher Resolution, More Impurities Detected) Analysis2->Result2 Conclusion1 Inaccurate Purity Assessment Result1->Conclusion1 Conclusion2 Accurate Purity Assessment Result2->Conclusion2

Caption: The impact of HPLC method selection on the accuracy of purity assessment.

Conclusion

Confirming the purity of synthesized pharmaceutical compounds like 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid is a critical step in drug development. This guide has demonstrated that the choice of HPLC methodology significantly influences the accuracy and reliability of purity determination. While a simple isocratic method may be suitable for initial screening, a well-developed gradient elution method provides superior resolution, allowing for the detection and quantification of a wider range of impurities at lower levels. For regulatory submissions and in-depth quality control, a validated, high-resolution gradient HPLC method is the recommended approach. The experimental protocols and comparative data presented herein provide a solid foundation for researchers to develop and implement robust purity testing for their synthesized compounds.

References

  • Amine Di piperazine impurity - Veeprho. Link

  • Steps for HPLC Method Validation - Pharmaguideline. Link

  • Identity and Purity - Small Molecules - Pacific BioLabs. Link

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Link

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis | LCGC International. Link

  • piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards. Link

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Link

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. Link

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Link

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Link

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Link

  • Full article: High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Link

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Link

  • WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents. Link

  • 2-(4-(3-Chlorophenyl)piperazin-1-yl)acetic acid | ChemScene. Link

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Link

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Link

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. Link

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - MDPI. Link

  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed. Link

  • 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid. Link

  • Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. Link

  • 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetic acid - C12H15ClN2O2 | CSSB00005478068. Link

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Link

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Linkorg/documents/scientific/piperazines.pdf)

Sources

Assessing the Selectivity of Piperazine Compounds for PARP-1 over PARP-2

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of BRCA-mutated cancers. However, first-generation inhibitors containing the piperazine scaffold (e.g., Olaparib ) often exhibit equipotent inhibition of both PARP-1 and PARP-2. While PARP-1 inhibition drives the desired synthetic lethality in homologous recombination-deficient tumors, off-target PARP-2 inhibition is increasingly linked to dose-limiting hematological toxicities, particularly anemia and erythropoiesis suppression.

This guide outlines a rigorous technical workflow to assess the selectivity of novel piperazine-based compounds. It moves beyond simple IC50 determination, integrating structural mechanistic insights with self-validating biochemical and biophysical protocols to distinguish true PARP-1 selective agents from non-selective dual inhibitors.

Mechanistic Basis: The Piperazine Scaffold and the "Selectivity Filter"

To assess selectivity, one must first understand why standard piperazines fail to discriminate. The catalytic domains of PARP-1 and PARP-2 share ~69% sequence identity. First-generation piperazine inhibitors (like Olaparib) bind to the highly conserved nicotinamide-binding pocket. The piperazine tail typically extends towards the solvent front, interacting with residues that are identical in both isoforms, resulting in a selectivity ratio of ~1 (non-selective).

The Selectivity Opportunity: True selectivity arises from exploiting the subtle structural divergence in the helical subdomain (HD) and the D-loop region lining the active site. Next-generation designs modify the piperazine tail or its linker to interact with specific non-conserved residues (e.g., distinct residues in the


-5 helix or D-loop) that act as a "selectivity filter."
Visualization: Structural Divergence & Binding Logic

The following diagram illustrates the structural logic required to achieve selectivity using a piperazine scaffold.

PARP_Selectivity_Mechanism cluster_target Target Homology cluster_compound Piperazine Compound Design PARP1 PARP-1 Catalytic Domain (Target) Conserved Nicotinamide Pocket (100% Identity) PARP1->Conserved Variable D-Loop / Alpha-5 Helix (Selectivity Filter) PARP1->Variable PARP2 PARP-2 Catalytic Domain (Off-Target) PARP2->Conserved PARP2->Variable Result High PARP-1 Selectivity (>100-fold) Variable->Result Steric Clash or Loss of H-Bond in PARP-2 Core Piperazine Core (Mimics Nicotinamide) Core->Conserved High Affinity Binding (Non-Selective) Tail Distal Substituent (Solvent Tail) Tail->Variable Critical Interaction (Determines Selectivity)

Caption: Structural logic for achieving PARP-1 selectivity. Standard piperazines bind the conserved pocket; selective analogs must engage the variable D-loop/Alpha-5 helix.

Comparative Methodology: The Selectivity Assessment Workflow

A robust assessment requires a cascade of assays. Relying solely on enzymatic IC50 is insufficient; trapping potency is the superior predictor of both efficacy and toxicity.

Table 1: Comparative Performance Metrics (Benchmark Data)

Use this table to benchmark your novel piperazine compounds against industry standards.

MetricOlaparib (Non-Selective Benchmark)AZD5305 (Selective Benchmark)Ideal Piperazine Candidate
Scaffold Class Phthalazinone-PiperazineCarboxamide-NaphthyridinePiperazine Derivative
PARP-1 Enzymatic IC50 ~5 nM~3 nM< 10 nM
PARP-2 Enzymatic IC50 ~5 nM~1400 nM> 1000 nM
Selectivity Ratio (P2/P1) ~1 (Equipotent) ~450 (Highly Selective) > 100
DNA Trapping (PARP-1) HighHighHigh
DNA Trapping (PARP-2) HighMinimal / NoneMinimal
Primary Toxicity Hematological (Anemia)Reduced Hematological ToxReduced
Detailed Experimental Protocols
Protocol A: Biochemical Selectivity (HTRF PARylation Assay)

Objective: Determine the intrinsic enzymatic inhibition constant (IC50) for PARP-1 vs. PARP-2.

Principle: This homogeneous assay measures the transfer of biotinylated ADP-ribose from NAD+ to histone proteins. The reaction is detected using a FRET pair: Europium-cryptate labeled anti-biotin antibody (donor) and XL665-labeled anti-histone antibody (acceptor).

Materials:

  • Recombinant Human PARP-1 and PARP-2 (High purity, specific activity validated).

  • Substrates: Biotin-NAD+, Histone H1.

  • Detection Reagents: Cisbio HTRF® PARP assay kit or equivalent.

  • Reader: EnVision or compatible HTRF reader.

Step-by-Step Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the piperazine test compound in DMSO. Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Addition: Dilute PARP-1 (0.5 nM final) and PARP-2 (2 nM final) in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT). Add 5 µL/well.

    • Critical Control: Include "No Enzyme" (background) and "DMSO only" (Max signal) wells.

  • Substrate Initiation: Add 5 µL of substrate mix (Biotin-NAD+ and Histone H1).

    • Note: Km for NAD+ differs between PARP-1 and PARP-2. Use concentrations near Km for each enzyme to ensure competitive kinetics are comparable.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of HTRF detection mix (Eu-anti-biotin + XL665-anti-histone). Incubate for 3 hours.

  • Analysis: Read signal at 665 nm and 620 nm. Calculate HTRF Ratio (665/620 * 10^4). Fit curves using a 4-parameter logistic model to derive IC50.

Protocol B: The Differentiator – Fluorescence Polarization (FP) Trapping Assay

Objective: Distinguish catalytic inhibition from DNA trapping. This is the critical step for predicting safety.

Principle: PARP enzymes bind to damaged DNA (high polarization). Upon auto-PARylation, the negative charge repulsion forces PARP to dissociate from DNA (low polarization). A "trapper" prevents this dissociation even if catalytic activity is inhibited, maintaining high polarization.

Step-by-Step Workflow:

  • Probe Preparation: Use a 5'-FAM labeled DNA duplex containing a single-strand break mimic.[1]

  • Binding: Mix PARP-1 (or PARP-2) enzyme (50 nM) with FAM-DNA probe (10 nM) in buffer.

    • Observation: FP signal should be high (~200-300 mP) indicating binding.

  • Compound Treatment: Add the piperazine test compound (at 10x IC50 concentration derived from Protocol A) and incubate for 30 mins.

  • Reaction Trigger: Add NAD+ (1 mM) to stimulate auto-PARylation.

  • Kinetic Read: Monitor Fluorescence Polarization (Ex 485nm / Em 535nm) immediately and every 5 minutes for 1 hour.

  • Interpretation:

    • Non-Trapper / Weak Inhibitor: FP signal drops rapidly (enzyme PARylates and falls off).

    • Catalytic Inhibitor (No Trap): FP signal drops (slower than control, but eventually dissociates).

    • Trapper: FP signal remains stable/high.

    • Selectivity Check: A selective candidate must show sustained high FP for PARP-1 but rapid FP drop for PARP-2.

Visualization: The Selectivity Assessment Screening Cascade

This diagram outlines the logical flow of experiments required to validate a lead candidate.

Selectivity_Workflow cluster_biochem Step 1: Biochemical Potency cluster_biophys Step 2: Trapping Mechanism cluster_cell Step 3: Cellular Validation Start Piperazine Library HTRF HTRF Enzymatic Assay (PARP-1 vs PARP-2) Start->HTRF Ratio Calculate Selectivity Ratio (IC50 P2 / IC50 P1) HTRF->Ratio Ratio->Start Selectivity < 10x (Discard/Redesign) FP Fluorescence Polarization (DNA Trapping Assay) Ratio->FP Selectivity > 50x Profile Profile: PARP-1 Trapper PARP-2 Non-Trapper FP->Profile Viability Viability Assay (BRCA-/- vs WT) Profile->Viability Confirmed Selective Trapping Decision Lead Candidate Viability->Decision

Caption: Screening cascade for identifying PARP-1 selective piperazine inhibitors.

References
  • Discovery of AZD5305: Johannes, J. W., et al. (2021). "Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs."[2][3] Journal of Medicinal Chemistry. Link[2]

  • PARP Selectivity Mechanisms: Rudolph, J., et al. (2022). "Inhibitors of PARP: Number crunching and structure gazing." PNAS. Link

  • Trapping Assay Protocols: Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research. Link

  • Piperazine Scaffold Analysis: Previtali, V., et al. (2024).[3] "Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors." ACS Omega.[3] Link[3]

  • Clinical Implications of Selectivity: Yap, T. A., et al. (2023). "Next-generation PARP inhibitors: The quest for selectivity and improved therapeutic index." Cancer Discovery. Link

Sources

Comparative Docking Studies of Piperazine Derivatives vs. Known Inhibitors: A Multi-Target Strategy in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots from the traditional "one drug, one target" paradigm toward polypharmacology, Multi-Target-Directed Ligands (MTDLs) have emerged as a critical strategy for treating complex neurodegenerative conditions like Alzheimer's Disease (AD).

In this comparative guide, we objectively evaluate the performance of piperazine derivatives against established reference inhibitors (such as Donepezil). By analyzing recent in silico molecular docking studies, molecular dynamics (MD) simulations, and in vitro enzymatic assays, this guide provides drug development professionals with a mechanistic and quantitative framework for designing next-generation AD therapeutics.

Mechanistic Rationale: Why the Piperazine Scaffold?

The pathophysiology of AD is driven by interconnected mechanisms, primarily the depletion of the neurotransmitter acetylcholine (ACh) and the aggregation of amyloid-beta (Aβ) peptides.

The primary target for symptomatic relief is the Acetylcholinesterase (AChE) enzyme. The active site of AChE is a narrow, 20 Å deep gorge comprising two critical sub-pockets:

  • The Catalytic Active Site (CAS): Located at the bottom of the gorge (containing Trp86), responsible for the hydrolysis of ACh.

  • The Peripheral Anionic Site (PAS): Located at the entrance of the gorge (containing Trp286). Crucially, the PAS accelerates the fibrillization and aggregation of Aβ peptides[1].

The Causality of Scaffold Selection: Standard inhibitors like Donepezil effectively bind the CAS but exhibit limited structural flexibility to fully occlude the PAS. The piperazine ring acts as a highly versatile, basic pharmacophore. At physiological pH, the nitrogen atoms of the piperazine ring are protonated, allowing them to form strong cation-π interactions with the aromatic residues (Trp86, Tyr341) lining the AChE gorge[2]. Furthermore, the rigid chair conformation of piperazine serves as an ideal spacer, allowing synthetic chemists to attach a benzyl group to anchor into the CAS, while a secondary bulky moiety extends outward to sterically blockade the PAS, thereby achieving dual inhibition of ACh hydrolysis and Aβ aggregation[3].

pathway ACh Acetylcholine (ACh) AChE AChE Enzyme Gorge CAS Catalytic Active Site (CAS) Trp86 AChE->CAS Bottom of Gorge PAS Peripheral Anionic Site (PAS) Trp286 AChE->PAS Entrance of Gorge CAS->ACh Hydrolyzes ABeta Aβ Peptide Aggregation PAS->ABeta Promotes Piperazine Piperazine MTDL Piperazine->CAS π-π Stacking Piperazine->PAS Steric Blockade Piperazine->ABeta Inhibits Fibrillization

Fig 1. Dual-site inhibition of AChE and Aβ aggregation by piperazine derivatives.

Comparative Performance Data

To objectively assess the efficacy of piperazine derivatives, we must compare their binding affinities (ΔG) and half-maximal inhibitory concentrations (IC₅₀) against known standards. Recent literature highlights several optimized piperazine hybrids that outperform Donepezil in both in silico scoring and in vitro assays[4][5][6].

Table 1: Quantitative Comparison of Piperazine Derivatives vs. Donepezil
Compound / LigandPrimary TargetsIC₅₀ (AChE)Binding Affinity (ΔG)Key Molecular Interactions
Donepezil (Reference)AChE~0.040 µM-10.5 to -11.2 kcal/molπ-π stacking with Trp86 (CAS) and Trp286 (PAS); H-bond with Phe295[4].
BP-1 (Benzyl Piperazine)AChE / Aβ₁₋₄₂0.032 µM-23.06 kcal/mol*Disruption of Aβ β-sheet stability; strong hydrophobic contacts in CAS[5].
Compound 4g (Chalcone-Piperazine)AChE / MAO-B0.027 µM-12.4 kcal/molDual binding at PAS and CAS; superior MAO-B inhibition (0.114 µM)[4].
Compound 26 (Indanone-Piperazine)AChE0.025 µM-16.1 kcal/molPyrimidine π-π interaction with PAS; Indanone hydrophobic interaction with CAS[6].

*Note: BP-1 binding affinity was calculated using rigorous MM/GBSA free energy methods over a 100 ns MD trajectory, providing a more accurate thermodynamic profile than static docking scores[5].

Self-Validating Experimental Protocol: In Silico Comparative Docking

To ensure scientific integrity and reproducibility, molecular docking cannot be treated as a "black box." The following step-by-step methodology outlines a self-validating workflow for conducting comparative docking studies of piperazine derivatives.

Step 1: Target and Ligand Preparation
  • Protein Retrieval: Obtain high-resolution X-ray crystal structures of human AChE (e.g., PDB ID: 4EY4, co-crystallized with Donepezil)[1].

  • Refinement: Remove co-crystallized water molecules (unless bridging interactions are suspected), add polar hydrogens, and assign Gasteiger partial charges.

  • Ligand Minimization: Sketch the piperazine library and energy-minimize the 3D conformers using the OPLS3 or MMFF94 force field to ensure thermodynamically stable starting geometries.

Step 2: Protocol Validation (Redocking)
  • The Causality of Validation: Before testing novel compounds, the docking algorithm's accuracy must be proven. Extract the native Donepezil ligand from the 4EY4 structure and redock it into the defined grid box.

  • Acceptance Criteria: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted docking pose and the experimental crystal conformation is < 2.0 Å . This confirms the grid parameters accurately capture the CAS and PAS microenvironments.

Step 3: High-Throughput Comparative Docking
  • Execute molecular docking for the piperazine derivatives using algorithms like AutoDock Vina or Schrödinger Glide (XP mode).

  • Rank poses based on binding free energy (ΔG) and visually inspect for the critical dual-site bridging (interactions with both Trp86 and Trp286)[4].

Step 4: Molecular Dynamics (MD) & MM/GBSA Validation
  • The Causality of MD: Static docking ignores protein flexibility and solvent effects, often leading to false positives.

  • Subject the top-scoring piperazine-AChE complexes to a 100 ns MD simulation (using GROMACS or Desmond). Calculate the exact binding free energy using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the final trajectory frames to confirm complex stability[5].

workflow Prep 1. Target & Ligand Prep (Gasteiger Charges, OPLS) Validate Validate Prep->Validate Dock 3. Comparative Docking (Piperazine vs. Donepezil) Validate->Dock Score 4. Scoring & Pose Analysis (CAS/PAS Interactions) Dock->Score MD 5. MD Simulation (100 ns) (MM/GBSA Free Energy) Score->MD

Fig 2. Self-validating in silico workflow for comparative molecular docking.

Key Findings & Structural Insights

Comparative studies consistently demonstrate that modifying the piperazine scaffold yields superior multi-target profiles compared to traditional single-target inhibitors:

  • Enhanced PAS Engagement: While Donepezil interacts with the PAS, bulky piperazine derivatives (such as Indanone-Piperazine hybrids) exhibit stronger π-π stacking with Trp286 and Tyr341. This enhanced PAS blockade directly correlates with a significant reduction in Aβ₁₋₄₂ fibrillization[6].

  • Favorable ADMET Profiles: Beyond binding affinity, piperazine derivatives generally adhere to Lipinski's Rule of Five, exhibiting optimal lipophilicity for blood-brain barrier (BBB) penetration—a non-negotiable requirement for central nervous system (CNS) therapeutics[1].

  • Multi-Enzyme Inhibition: Certain chalcone-piperazine derivatives not only outperform Donepezil at the AChE active site but also exhibit potent inhibition of Monoamine Oxidase B (MAO-B), offering a comprehensive approach to mitigating neuroinflammation and oxidative stress in AD[4].

Conclusion

The integration of the piperazine moiety into rational drug design represents a highly effective strategy for developing Multi-Target-Directed Ligands. As validated by rigorous in silico docking, MD simulations, and in vitro enzymatic data, piperazine derivatives reliably bridge the CAS and PAS of acetylcholinesterase, outperforming standard inhibitors like Donepezil in dual-action capability. For drug development professionals, utilizing self-validating computational workflows is paramount to accelerating the discovery of these complex, next-generation therapeutics.

References

  • Pandya, M. K., et al. (2025). "Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual-Acting Inhibitors." Journal of Neonatal Surgery, 14(32S), 883-895. Available at:[Link]

  • Sari, S., & Yilmaz, M. (2023). "A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease." MDPI, 15(2), 234. Available at:[Link]

  • Saglik, B. N., et al. (2025). "Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors." RSC Advances. Available at:[Link]

  • Mishra, C. B., et al. (2017). "Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors." CORE / PubMed Central. Available at:[Link]

  • Dias, K. S., et al. (2018). "Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity." SciELO. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.